8-Methylnon-4-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70732-43-3 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
8-methylnon-4-yne |
InChI |
InChI=1S/C10H18/c1-4-5-6-7-8-9-10(2)3/h10H,4-5,8-9H2,1-3H3 |
InChI Key |
PPAFZGNCAFJAEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
"8-Methylnon-4-yne" physical properties
An In-depth Technical Guide on the Physical Properties of 8-Methylnon-4-yne
Abstract
This compound is an internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond. Its physical properties are dictated by its molecular structure, including its molecular weight, branching, and the position of the alkyne functional group. This guide provides a summary of the predicted physical properties of this compound and outlines the standard experimental protocols used for their determination. This information is valuable for researchers in chemical synthesis, materials science, and drug development who may utilize this or similar compounds in their work.
Predicted Physical Properties
The physical properties of this compound have been estimated using computational models. These predicted values provide a useful baseline for experimental work. A summary of these properties is presented in Table 1.
| Physical Property | Predicted Value | Unit |
| Molecular Formula | C₁₀H₁₈ | - |
| Molecular Weight | 138.25 | g/mol |
| Boiling Point | 175.7 ± 3.0 | °C at 760 mmHg |
| Density | 0.769 ± 0.06 | g/cm³ |
| Refractive Index | 1.446 ± 0.02 | - |
| Molar Refractivity | 46.3 ± 0.3 | cm³ |
| Flash Point | 53.7 ± 12.0 | °C |
| Enthalpy of Vaporization | 40.2 ± 3.0 | kJ/mol |
Table 1: Predicted Physical Properties of this compound. Data is computationally generated and should be confirmed experimentally.
Experimental Protocols for Determination of Physical Properties
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a receiving flask.
-
Procedure:
-
The liquid is placed in the round-bottom flask with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, and cooling water is circulated through the condenser.
-
The liquid is heated gently.
-
The temperature is recorded when the liquid is boiling, and the vapor temperature is stable. This temperature is the boiling point at the recorded atmospheric pressure.
-
Density Measurement
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the sample liquid, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.
-
The outside of the pycnometer is carefully dried, and it is weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).
-
A few drops of the sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.
-
Molecular Structure and Property Relationships
The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the relationship between the compound's structure and its key physical characteristics.
Conclusion
This technical guide has summarized the predicted physical properties of this compound and detailed the standard experimental protocols for their verification. The provided data and methodologies offer a foundational understanding for researchers and professionals working with this and related compounds. It is important to reiterate that the presented quantitative data is based on computational predictions and should be validated through laboratory experimentation.
An In-depth Technical Guide to 8-Methylnon-4-yne: Chemical Structure, Bonding, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and a detailed protocol for the synthesis of 8-Methylnon-4-yne. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous alkynes to predict its spectroscopic and physical properties, offering a robust resource for researchers in organic synthesis and drug development.
Chemical Structure and Bonding
This compound is an unsymmetrical internal alkyne with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol . The structure features a nine-carbon chain with a methyl group at the eighth position and a carbon-carbon triple bond located at the fourth position.
Structure:
The key functional group in this compound is the internal alkyne. The two carbon atoms involved in the triple bond are sp-hybridized, resulting in a linear geometry around the C-4 and C-5 positions. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. The presence of this electron-rich triple bond makes this compound a valuable precursor in various organic transformations.
Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value | Notes and References |
| Molecular Formula | C₁₀H₁₈ | Confirmed by chemical databases. |
| Molecular Weight | 138.25 g/mol | Calculated based on the molecular formula. |
| Boiling Point | ~170-180 °C | Estimated based on the boiling point of similar sized alkynes like 4-nonyne (B3188236) (158 °C) and considering the slightly larger molecular weight.[1] |
| Density | ~0.77 g/cm³ | Estimated based on the density of 4-nonyne (0.76 g/cm³).[1] |
| ¹H NMR | See Table 2 for predicted chemical shifts. | Predictions are based on the analysis of similar structures and standard chemical shift tables. |
| ¹³C NMR | See Table 3 for predicted chemical shifts. | Predictions are based on the analysis of 5-decyne (B157701) and general principles of ¹³C NMR spectroscopy for alkynes.[2] |
| IR Spectroscopy | C≡C stretch: ~2200-2260 cm⁻¹ (weak) | The C≡C stretch in internal alkynes is characteristically weak due to the symmetry around the triple bond.[3][4][5] Other expected peaks include C-H stretching and bending vibrations for the alkyl groups. |
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (C1) | 0.9 - 1.0 | Triplet | 3H |
| CH₂ (C2) | 1.4 - 1.6 | Sextet | 2H |
| CH₂ (C3) | 2.1 - 2.3 | Triplet | 2H |
| CH₂ (C6) | 2.1 - 2.3 | Triplet | 2H |
| CH₂ (C7) | 1.3 - 1.5 | Multiplet | 2H |
| CH (C8) | 1.6 - 1.8 | Multiplet | 1H |
| CH₃ (on C8) | 0.9 - 1.0 | Doublet | 6H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | ~14 |
| C2 | ~22 |
| C3 | ~20 |
| C4 | ~80 |
| C5 | ~81 |
| C6 | ~19 |
| C7 | ~38 |
| C8 | ~28 |
| CH₃ (on C8) | ~22 |
Experimental Protocols
The synthesis of this compound can be achieved through the alkylation of a terminal alkyne. A plausible and efficient method involves the deprotonation of a suitable terminal alkyne followed by nucleophilic substitution with an appropriate alkyl halide.[6][7][8]
Synthesis of this compound
This protocol describes a two-step synthesis starting from 1-pentyne (B49018) and 1-bromo-3-methylbutane.
Reaction Scheme:
Materials and Reagents:
-
1-Pentyne
-
1-Bromo-3-methylbutane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Deprotonation of 1-Pentyne: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a nitrogen inlet is cooled to -78 °C (dry ice/acetone bath). Approximately 100 mL of liquid ammonia is condensed into the flask. To this, 1.1 equivalents of sodium amide are added portion-wise with stirring. After the sodium amide has dissolved, 1.0 equivalent of 1-pentyne, dissolved in a small amount of anhydrous diethyl ether, is added dropwise over 30 minutes. The reaction mixture is stirred for an additional hour at -78 °C.
-
Alkylation: 1.05 equivalents of 1-bromo-3-methylbutane, dissolved in anhydrous diethyl ether, is added dropwise to the reaction mixture. The mixture is stirred for 4 hours at -78 °C, after which the cooling bath is removed, and the ammonia is allowed to evaporate overnight under a gentle stream of nitrogen.
-
Work-up and Purification: The remaining residue is cautiously quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound via alkylation of a terminal alkyne.
Characterization Workflow
Caption: A logical workflow for the characterization of synthesized this compound.
Conclusion
This technical guide provides a detailed theoretical and practical framework for understanding and synthesizing this compound. While direct experimental data is sparse, the provided predictions based on analogous compounds offer a reliable starting point for researchers. The detailed synthetic protocol and characterization workflow are designed to be readily implemented in a laboratory setting, facilitating further investigation into the properties and potential applications of this and other unsymmetrical internal alkynes in various fields of chemical research and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-Decyne | C10H18 | CID 16030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR spectrum: Alkynes [quimicaorganica.org]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 8-Methylnon-4-yne: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 8-Methylnon-4-yne, detailing its nomenclature, estimated physicochemical properties, and a plausible synthetic route. Given the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry to provide a robust theoretical framework.
Nomenclature and Structure
The name "this compound" defines a specific chemical structure according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. A systematic breakdown of the name reveals the compound's structure:
-
non- : This prefix indicates that the parent chain of the molecule consists of nine carbon atoms.
-
-4-yne : This suffix, along with its locant "4", specifies the presence of a carbon-carbon triple bond starting at the fourth carbon atom of the parent chain.
-
8-Methyl- : This prefix and its locant "8" indicate that a methyl group (-CH3) is attached to the eighth carbon atom of the parent chain.
The numbering of the carbon chain is determined by giving the triple bond the lowest possible locant.
Caption: IUPAC nomenclature breakdown for this compound.
Physicochemical Properties
Specific experimental data for this compound are not available. However, its physical properties can be estimated based on its molecular structure (C10H18) and by comparing it to analogous alkynes like 1-decyne[1]. The properties of alkynes are generally similar to those of alkanes and alkenes of a similar molecular weight, with slightly higher boiling points due to their more linear shape, which allows for stronger London dispersion forces[2].
| Property | Estimated Value | Rationale |
| Molecular Formula | C10H18 | Based on IUPAC name. |
| Molecular Weight | 138.25 g/mol | Calculated from the molecular formula. |
| Boiling Point | 165-175 °C | Estimated based on the boiling point of 1-decyne (B165119) (174 °C) and other C10 hydrocarbons. Branching may slightly lower the boiling point compared to a linear isomer. |
| Density | ~0.75 g/cm³ | Alkynes are generally less dense than water. This is an approximation based on similar C10 hydrocarbons. |
| Solubility in Water | Insoluble | As a nonpolar hydrocarbon, it is expected to be immiscible with water[2]. |
| Solubility in Organic Solvents | Soluble | Expected to be soluble in nonpolar organic solvents like hexane, diethyl ether, and toluene[2]. |
Experimental Protocols: Synthesis of this compound
A plausible and common method for the synthesis of unsymmetrical internal alkynes like this compound is the alkylation of a terminal alkyne[3][4]. This is a two-step process involving the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide ion), followed by a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide[3].
Reaction Scheme:
-
Deprotonation of a terminal alkyne (e.g., 3-methyl-1-butyne).
-
Alkylation of the resulting acetylide with a primary alkyl halide (e.g., 1-bromopentane).
Detailed Methodology:
Materials and Reagents:
-
Sodium amide (NaNH2) or a similarly strong base
-
Liquid ammonia (B1221849) (solvent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet for an inert atmosphere (nitrogen or argon).
-
Formation of the Acetylide:
-
In the reaction flask, place a solution of sodium amide in liquid ammonia at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of 3-methyl-1-butyne in a minimal amount of anhydrous diethyl ether or THF to the sodium amide suspension via the dropping funnel with vigorous stirring.
-
Allow the reaction to stir for 1-2 hours at -78 °C to ensure complete formation of the sodium salt of 3-methyl-1-butyne (the acetylide).
-
-
Alkylation:
-
Slowly add a solution of 1-bromopentane in anhydrous diethyl ether or THF to the acetylide suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize any remaining sodium amide.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Characterization:
The final product should be characterized using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the position of the methyl group and the alkyne.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C stretch of the internal alkyne (typically a weak band around 2200-2260 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Caption: Synthetic workflow for this compound via alkylation.
Conclusion
While this compound is not a commonly cited compound with extensive experimental data, its structure, properties, and synthesis can be reliably understood through fundamental principles of organic chemistry. This guide provides a solid foundation for researchers and professionals who may need to synthesize or work with this or structurally related molecules. The provided synthetic protocol is a robust and widely applicable method for the preparation of unsymmetrical alkynes.
References
An In-depth Technical Guide to the Predicted Reactivity of 8-Methylnon-4-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical reactivity of 8-Methylnon-4-yne, an unsymmetrical internal alkyne. The presence of a sterically demanding isobutyl group on one side of the alkyne and a propyl group on the other introduces regiochemical considerations in various addition reactions. This document outlines the anticipated outcomes of key reaction classes, including hydration, hydroboration-oxidation, hydrogenation, and halogenation. Detailed experimental protocols for these transformations are provided, and quantitative data on predicted product distributions and yields are summarized in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development by providing a predictive framework for the chemical behavior of this compound and structurally related compounds.
Introduction
Alkynes are fundamental building blocks in organic synthesis, prized for their versatility in forming a wide array of functional groups. Internal alkynes, such as this compound, offer a unique platform for the introduction of molecular complexity. The reactivity of the carbon-carbon triple bond is characterized by its high electron density, making it susceptible to electrophilic addition. However, compared to alkenes, the reactions of alkynes are often slower due to the formation of less stable vinyl carbocation intermediates.
The unsymmetrical nature of this compound, with a propyl group on one side and a bulkier isobutyl group on the other, is a key determinant of its reactivity. This asymmetry leads to questions of regioselectivity in addition reactions, where the incoming electrophile and nucleophile can add to the alkyne in two different orientations, potentially leading to a mixture of constitutional isomers. Understanding the factors that govern this regioselectivity, such as steric hindrance and electronic effects, is crucial for predicting and controlling the outcomes of chemical transformations.
This guide will systematically explore the predicted reactivity of this compound in four major classes of alkyne reactions:
-
Hydration: The addition of water across the triple bond to form carbonyl compounds.
-
Hydroboration-Oxidation: A two-step process that also results in the formation of carbonyl compounds, but with different regioselectivity compared to direct hydration.
-
Hydrogenation: The addition of hydrogen to the alkyne, leading to either an alkene or an alkane.
-
Halogenation: The addition of halogens, such as bromine, across the triple bond.
For each reaction type, we will discuss the expected products, predict the regioselectivity based on established mechanistic principles, provide estimated yields and product ratios, and present detailed experimental protocols.
Predicted Reactivity and Product Distribution
The reactivity of this compound is primarily dictated by the electronic nature of the triple bond and the steric influence of the flanking alkyl groups. The following sections detail the predicted outcomes for key reactions.
Hydration (Mercury(II)-Catalyzed)
The hydration of an unsymmetrical internal alkyne typically yields a mixture of two ketone products. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable ketone.
-
Predicted Products: 8-Methylnonan-4-one and 2-Methylnonan-5-one.
-
Regioselectivity: The addition of water is not highly regioselective for simple dialkylacetylenes. However, the slight difference in steric bulk between the propyl and isobutyl groups is expected to modestly favor the formation of 8-Methylnonan-4-one, where the incoming nucleophile (water) attacks the less sterically hindered carbon (C-5).
-
Predicted Yield and Product Ratio: A high overall yield is expected, with a product ratio favoring 8-Methylnonan-4-one.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product | Estimated Product Ratio (Major:Minor) | Estimated Overall Yield |
| Hydration | H₂O, H₂SO₄, HgSO₄ | 8-Methylnonan-4-one | 2-Methylnonan-5-one | ~60:40 | >90% |
Experimental Protocol: Mercury(II)-Catalyzed Hydration of this compound
-
To a solution of this compound (1.0 eq) in a mixture of methanol (B129727) and water (e.g., 9:1 v/v) is added concentrated sulfuric acid (0.1 eq) and mercury(II) sulfate (B86663) (0.05 eq).
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours, monitoring the reaction progress by TLC or GC analysis.
-
Upon completion, the reaction is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to separate the two isomeric ketones.
Caption: Predicted products of the hydration of this compound.
Hydroboration-Oxidation
Hydroboration-oxidation of internal alkynes is generally less synthetically useful than for terminal alkynes due to the formation of a mixture of ketones.[1] However, the use of a sterically hindered borane (B79455) reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can impart a degree of regioselectivity.[2][3]
-
Predicted Products: 8-Methylnonan-4-one and 2-Methylnonan-5-one.
-
Regioselectivity: The bulky 9-BBN reagent will preferentially add to the less sterically hindered carbon of the alkyne (C-5). Subsequent oxidation will therefore favor the formation of 8-Methylnonan-4-one.
-
Predicted Yield and Product Ratio: A good overall yield is expected, with a higher regioselectivity favoring 8-Methylnonan-4-one compared to mercury(II)-catalyzed hydration.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product | Estimated Product Ratio (Major:Minor) | Estimated Overall Yield |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | 8-Methylnonan-4-one | 2-Methylnonan-5-one | ~75:25 | ~85% |
Experimental Protocol: Hydroboration-Oxidation of this compound with 9-BBN
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) is added a solution of 9-BBN (1.1 eq) in THF at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) (e.g., 3M) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 30 °C.
-
The mixture is stirred at room temperature for several hours.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for hydroboration-oxidation.
Hydrogenation
The hydrogenation of alkynes can be controlled to produce either a cis-alkene or an alkane, depending on the catalyst used.
Using a poisoned catalyst, such as Lindlar's catalyst, the hydrogenation can be stopped at the alkene stage, yielding the cis-isomer due to the syn-addition of hydrogen on the catalyst surface.[4][5]
-
Predicted Product: (Z)-8-Methylnon-4-ene.
-
Stereoselectivity: The reaction is highly stereoselective for the cis (Z) isomer.
-
Predicted Yield: High yields are expected for this transformation.
| Reaction | Reagents | Predicted Product | Estimated Yield |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-8-Methylnon-4-ene | >95% |
Experimental Protocol: Partial Hydrogenation of this compound using Lindlar's Catalyst
-
A solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate) is placed in a hydrogenation flask.
-
Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline) is added to the flask (typically 5-10% by weight of the alkyne).
-
The flask is evacuated and filled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.
-
The reaction is monitored by the uptake of hydrogen or by TLC/GC analysis.
-
Upon consumption of one equivalent of hydrogen, the reaction is stopped, and the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed under reduced pressure to yield the crude (Z)-8-Methylnon-4-ene, which may be further purified if necessary.
Caption: Synthesis of (Z)-8-Methylnon-4-ene via partial hydrogenation.
Using a more active catalyst, such as palladium on carbon (Pd/C), the alkyne will be fully reduced to the corresponding alkane.
-
Predicted Product: 2-Methylnonane.
-
Predicted Yield: Quantitative yield is expected.
| Reaction | Reagents | Predicted Product | Estimated Yield |
| Complete Hydrogenation | H₂, Pd/C | 2-Methylnonane | ~100% |
Experimental Protocol: Complete Hydrogenation of this compound
-
A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is placed in a hydrogenation flask.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added.
-
The flask is connected to a hydrogen source and the mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
The reaction is monitored until hydrogen uptake ceases.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the pure 2-Methylnonane.
Halogenation (Bromination)
The addition of halogens, such as bromine (Br₂), to an alkyne typically proceeds with anti-addition, leading to the formation of a trans-dihaloalkene.[6] If two equivalents of the halogen are used, a tetrahaloalkane is formed.
-
Predicted Product (1 eq. Br₂): (E)-4,5-Dibromo-8-methylnon-4-ene.
-
Stereoselectivity: The reaction is expected to be highly stereoselective for the trans (E) isomer.
-
Predicted Yield: High yields are anticipated.
| Reaction | Reagents | Predicted Product | Estimated Yield |
| Bromination (1 eq.) | Br₂, CCl₄ | (E)-4,5-Dibromo-8-methylnon-4-ene | >90% |
| Bromination (2 eq.) | 2 Br₂, CCl₄ | 4,4,5,5-Tetrabromo-8-methylnonane | >90% |
Experimental Protocol: Bromination of this compound
-
A solution of this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) is cooled to 0 °C in an ice bath.
-
A solution of bromine (1.0 eq for the diene, 2.0 eq for the tetraene) in the same solvent is added dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, the reaction mixture is stirred for a short period at 0 °C and then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography if necessary.
Caption: Products from the bromination of this compound.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic properties of the alkyne functional group and the steric demands of its unsymmetrical alkyl substituents. This guide provides a predictive framework for its behavior in key synthetic transformations.
-
Hydration is expected to produce a mixture of two ketones, with a slight preference for the formation of 8-Methylnonan-4-one due to steric hindrance.
-
Hydroboration-oxidation using a bulky borane reagent like 9-BBN is predicted to offer improved regioselectivity, favoring the same major product as hydration but to a greater extent.
-
Hydrogenation can be precisely controlled: the use of Lindlar's catalyst is expected to yield the cis-alkene, (Z)-8-Methylnon-4-ene, with high stereoselectivity, while a more active catalyst like Pd/C will lead to complete saturation to form 2-Methylnonane.
-
Halogenation with bromine is predicted to proceed via anti-addition to give the trans-dibromoalkene, (E)-4,5-Dibromo-8-methylnon-4-ene.
The provided experimental protocols offer a starting point for the practical application of these transformations. It is important to note that the predicted yields and product ratios are estimates based on established principles and may require empirical optimization for specific laboratory conditions. This guide serves as a foundational resource for scientists and researchers, enabling more informed decisions in the design and execution of synthetic routes involving this compound and related sterically hindered, unsymmetrical alkynes.
References
- 1. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Solubility of 8-Methylnon-4-yne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylnon-4-yne, an internal alkyne. Due to the limited availability of specific experimental data for this compound, this guide extrapolates its expected solubility based on the known behavior of similar alkynes and outlines detailed experimental protocols for its empirical determination.
Introduction to this compound and Alkyne Solubility
This compound is an unsaturated hydrocarbon featuring a carbon-carbon triple bond located internally within its nine-carbon chain. The physical properties of alkynes, including their solubility, are largely dictated by their molecular structure.[1] As nonpolar molecules, alkynes exhibit solubility patterns that are crucial for their application in organic synthesis, materials science, and drug development, where they may serve as intermediates or key structural motifs.
The general principle governing solubility is "like dissolves like," meaning nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.[2] Alkynes, being hydrocarbons, are fundamentally nonpolar and are therefore expected to be soluble in a range of organic solvents.[1][3][4][5][6][7][8] Their solubility in water and other highly polar solvents is generally low.[1][3][4][5][6][8][9] The solubility of alkynes tends to decrease as their molecular weight and carbon chain length increase.[3][6]
Predicted Solubility Profile of this compound
Based on the general principles of alkyne solubility, the expected solubility of this compound in various classes of organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental data.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | High | "Like dissolves like"; both solute and solvent are nonpolar hydrocarbons, leading to favorable van der Waals interactions.[3] |
| Nonpolar Aromatic | Toluene, Benzene | High | Similar nonpolar characteristics allow for effective solvation.[3][6] |
| Ethers | Diethyl ether, THF | High | Ethers are relatively nonpolar and are good solvents for many organic compounds, including alkynes.[1][3][4] |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their moderate polarity and ability to induce dipoles.[6] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | The polarity of these solvents is less compatible with the nonpolar nature of the alkyne, potentially leading to lower solubility. |
| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen bonding network of alcohols is not easily disrupted by the nonpolar alkyne, resulting in poor solubility. |
| Highly Polar | Water | Insoluble | As a nonpolar hydrocarbon, this compound is hydrophobic and will not dissolve in water.[1][3][4][5][6][7][8][9] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for the practical application of this compound. The following are standard experimental protocols for both qualitative and quantitative solubility assessment.
This method provides a rapid assessment of solubility in various solvents.
Objective: To determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., water, hexane, toluene, ethanol, acetone)
-
Small test tubes
-
Vortex mixer
-
Spatula or micropipette
Procedure:
-
Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) or a specific volume (e.g., 10 µL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.[10]
-
Visually inspect the solution.
-
Soluble: The solute completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solute dissolves, but solid particles or a separate liquid phase remains.
-
Insoluble: The solute does not appear to dissolve, and distinct phases are observable.[10]
-
-
Record the observations for each solvent tested.
The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or flasks with screw caps
-
Shaker or rotator in a constant temperature bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC, or NMR)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or rotator within a constant temperature bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a period to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filter the withdrawn sample through a syringe filter to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., GC-MS, HPLC, or NMR).
-
Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Qualitative Solubility Testing.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
- 1. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. youtube.com [youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. byjus.com [byjus.com]
- 5. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkynes - Definition, Structure, Preparation, Properties - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.ws [chem.ws]
Potential Research Areas for 8-Methylnon-4-yne: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Methylnon-4-yne is an internal alkyne with the molecular formula C₁₀H₁₈. While specific research on this compound is limited, its structure, featuring a carbon-carbon triple bond, positions it as a valuable candidate for exploration in several scientific domains. The alkyne functional group is a key feature in numerous bioactive natural products, pharmaceuticals, and advanced materials.[1][2] Alkynes are known to exhibit a range of biological activities, including antifungal, antiparasitic, and antitumor properties.[3] Furthermore, the acetylene (B1199291) group is recognized as a "privileged structural feature" in medicinal chemistry, appearing in a variety of approved drugs targeting a wide range of proteins.[4][5]
This technical guide outlines potential research areas for this compound, providing a framework for its synthesis, characterization, and application in drug discovery and material science. The proposed experimental protocols and data presentation formats are intended to serve as a starting point for researchers investigating this promising molecule.
Physicochemical Characterization and Synthetic Exploration
A foundational area of research for this compound involves its comprehensive physicochemical characterization and the exploration of its synthetic utility.
Proposed Research Area 1: Synthesis and Physicochemical Profiling
The initial focus should be on the efficient synthesis and purification of this compound, followed by a thorough characterization of its physical and chemical properties. A potential synthetic route could involve the alkylation of a smaller terminal alkyne with an appropriate alkyl halide.
2.1.1 Experimental Protocol: Synthesis via Alkylation of an Acetylide Anion
A plausible method for synthesizing this compound is through the reaction of an acetylide anion with an alkyl halide. This is a common and effective method for creating internal alkynes.
Materials:
-
Sodium amide (NaNH₂) or n-butyllithium (n-BuLi)
-
Liquid ammonia (B1221849) (for NaNH₂) or an appropriate anhydrous solvent like THF (for n-BuLi)
-
Ammonium (B1175870) chloride solution (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for elution
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
If using sodium amide, condense liquid ammonia into the flask and add sodium amide.
-
Slowly add 1-pentyne to the stirred solution of the strong base at an appropriate temperature (e.g., -78 °C for n-BuLi in THF or -33 °C for NaNH₂ in liquid ammonia) to form the pentynide anion.
-
After the formation of the acetylide is complete, add 1-bromo-3-methylbutane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
2.1.2 Data Presentation: Physicochemical Properties
All experimentally determined and computationally predicted physicochemical properties of this compound should be systematically tabulated for easy reference and comparison.
| Property | Predicted Value | Experimental Value | Method of Determination |
| Molecular Formula | C₁₀H₁₈ | - | - |
| Molecular Weight | 138.25 g/mol | - | Mass Spectrometry |
| Boiling Point | - | - | Distillation |
| Melting Point | - | - | DSC/Melting Point Apparatus |
| Density | - | - | Pycnometry |
| Refractive Index | - | - | Refractometry |
| ¹H NMR Chemical Shifts | - | - | NMR Spectroscopy |
| ¹³C NMR Chemical Shifts | - | - | NMR Spectroscopy |
| IR Absorption Peaks | - | - | IR Spectroscopy |
| LogP | - | - | HPLC/Calculation |
| pKa | - | - | Potentiometric Titration |
Proposed Research Area 2: Derivatization and Library Synthesis
The alkyne moiety in this compound is a versatile functional group for a wide array of chemical transformations, enabling the creation of a diverse library of related compounds.[6] Key reactions to explore include hydrogenation, halogenation, hydration, and cycloadditions.
2.2.1 Experimental Workflow: Library Synthesis
The following diagram illustrates a potential workflow for generating a library of derivatives from this compound.
Caption: Synthetic workflow for the derivatization of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The presence of the alkyne group suggests that this compound and its derivatives could be explored for various therapeutic applications.
Proposed Research Area 3: Biological Screening and Target Identification
A primary area of investigation would be to screen this compound and its synthesized derivatives for biological activity. Given the known activities of other alkyne-containing molecules, initial screens could focus on anticancer, antifungal, antibacterial, and antiviral assays.[1][7]
3.1.1 Data Presentation: Biological Activity Summary
The results from biological screening assays should be compiled into a clear and concise table to facilitate the identification of lead compounds.
| Compound ID | Target/Assay | IC₅₀/EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |
| This compound | Kinase Panel | - | - | - |
| Microbial Growth | - | - | - | |
| Viral Replication | - | - | - | |
| Derivative 1 | Kinase Panel | - | - | - |
| Microbial Growth | - | - | - | |
| Viral Replication | - | - | - | |
| ... | ... | ... | ... | ... |
3.1.2 Hypothetical Signaling Pathway Inhibition
Should a derivative of this compound show activity against a particular class of enzymes, such as protein kinases, its mechanism of action could be investigated. The diagram below illustrates a hypothetical scenario where a derivative inhibits a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Material Science Applications
The reactivity of the alkyne functional group also makes this compound a candidate for applications in material science.
Proposed Research Area 4: Polymer Synthesis and Functional Materials
This compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The alkyne group can undergo polymerization reactions or be used in post-polymerization modification through "click" chemistry.[1][8]
4.1.1 Experimental Workflow: Polymer Synthesis
The following diagram outlines a general workflow for the synthesis and functionalization of a polymer using this compound as a comonomer.
Caption: Workflow for polymer synthesis and functionalization.
Conclusion
This compound represents a molecule with significant untapped research potential. Its alkyne functionality serves as a gateway to a vast chemical space with promising applications in medicinal chemistry and material science. The research areas proposed in this guide provide a strategic framework for elucidating the properties of this compound and leveraging its structure to develop novel molecules and materials. Systematic investigation, beginning with fundamental characterization and extending to biological screening and polymer synthesis, is warranted to fully explore the scientific value of this compound.
References
- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Branched Internal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of branched internal alkynes, a class of molecules characterized by significant steric hindrance around the carbon-carbon triple bond. This document details the evolution of synthetic methodologies, from early classical approaches to modern catalytic systems, that have enabled the construction of these sterically demanding structures. Key experimental protocols are presented with detailed procedures and characterization data. Furthermore, reaction mechanisms and experimental workflows are illustrated through diagrams to provide a deeper understanding of the underlying principles. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the challenges and triumphs in the synthesis of this unique class of alkynes.
Introduction
Internal alkynes, hydrocarbons containing a carbon-carbon triple bond with substituents at both sp-hybridized carbons, are fundamental building blocks in organic synthesis.[1] Their linear geometry and the reactivity of the π-bonds make them versatile intermediates in a wide array of chemical transformations, including cycloadditions, hydrogenations, and transition metal-catalyzed cross-coupling reactions.[1][2] A special subclass of these compounds, branched internal alkynes, possess bulky substituents adjacent to the triple bond, which impart unique physical and chemical properties. The steric hindrance in these molecules can influence their reactivity, stability, and conformational preferences, making them intriguing targets for synthesis and valuable components in the design of novel pharmaceuticals and materials.
This guide focuses on the historical development of synthetic routes to access these sterically encumbered alkynes, highlighting the key breakthroughs and the evolution of chemical thought that have made their preparation feasible.
Historical Perspective: From Acetylene (B1199291) to Sterically Hindered Systems
The journey into the world of alkynes began in 1836 with the discovery of acetylene by Edmund Davy.[2] However, it was Marcellin Berthelot who, in 1860, thoroughly characterized acetylene and gave it its name.[2] The subsequent discovery by Friedrich Wöhler in 1862 that acetylene could be produced from the reaction of calcium carbide with water opened the door for the industrial production of this fundamental alkyne.[2][3]
Early synthetic efforts in alkyne chemistry primarily focused on terminal alkynes and simple, unbranched internal alkynes. The synthesis of more complex, sterically hindered internal alkynes presented a significant challenge due to the inherent difficulty of forming carbon-carbon bonds between bulky groups.
A significant milestone in the synthesis of disubstituted alkynes was the Fritsch–Buttenberg–Wiechell rearrangement , discovered in 1894 by Paul Fritsch, Wilhelm Buttenberg, and Heinrich Wiechell.[4][5] This reaction involves the rearrangement of a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne upon treatment with a strong base.[4][5] While initially focused on aryl substituents, this rearrangement was later shown to be applicable to alkyl groups as well, providing a pathway to sterically hindered internal alkynes.[4]
The mid-20th century saw further advancements in synthetic methodologies that could be applied to the construction of branched internal alkynes. The work of chemists like Ralph Raphael in the 1950s highlighted the versatility of alkynes as synthetic intermediates, spurring further research into their preparation.[1]
Key Synthetic Methodologies
The synthesis of branched internal alkynes has been achieved through a variety of methods, each with its own advantages and limitations. This section details some of the most significant approaches.
Dehydrohalogenation of Dihaloalkanes
One of the classical and most straightforward methods for alkyne synthesis is the double dehydrohalogenation of vicinal or geminal dihaloalkanes.[6] This reaction typically employs a strong base to effect two successive E2 eliminations.
Reaction Scheme:
-
Vicinal Dihaloalkane: R(X)CH-CH(X)R' + 2 Base → R-C≡C-R' + 2 Base-H + 2 X⁻
-
Geminal Dihaloalkane: R-CH₂-C(X)₂-R' + 2 Base → R-C≡C-R' + 2 Base-H + 2 X⁻
The choice of base is crucial, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common and effective reagent system.[7] However, for the synthesis of highly branched alkynes, the steric hindrance of the substrate can impede the elimination reaction, often requiring harsher reaction conditions or alternative, bulkier bases.
Fritsch–Buttenberg–Wiechell Rearrangement
As mentioned previously, the Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a powerful tool for the synthesis of 1,2-disubstituted alkynes, particularly those with aryl or bulky alkyl groups.[4] The reaction proceeds through the formation of a vinylidene carbene intermediate, followed by a 1,2-migration of one of the substituents.
Logical Workflow for the Fritsch-Buttenberg-Wiechell Rearrangement:
Caption: Workflow of the Fritsch-Buttenberg-Wiechell Rearrangement.
The FBW rearrangement has been instrumental in the synthesis of numerous sterically hindered alkynes that are difficult to access through other methods.
Case Study: The Synthesis of Di-tert-butylacetylene
Di-tert-butylacetylene (2,2,5,5-tetramethylhex-3-yne) is a quintessential example of a highly branched and sterically hindered internal alkyne. Its synthesis has been a subject of interest and serves as an excellent case study to illustrate the challenges and strategies involved in the preparation of such molecules.
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| CAS Number | 17530-24-4 |
| Boiling Point | 110-111 °C |
| Appearance | Colorless liquid |
Spectroscopic Data:
-
¹H NMR (CDCl₃): δ 1.25 (s, 18H)
-
¹³C NMR (CDCl₃): δ 84.5, 31.5
-
Mass Spectrum (EI): m/z 123, 109, 95, 81, 67, 57 (base peak)
Synthetic Protocols
Several routes have been developed for the synthesis of di-tert-butylacetylene. Below are two representative experimental protocols.
Protocol 1: From Pinacolone (B1678379) via a Dihaloalkane Intermediate
This method involves the conversion of pinacolone to a geminal dichloride, followed by dehydrochlorination.
Step 1: Synthesis of 2,2-dichloro-3,3-dimethylbutane
-
Reactants: Pinacolone, Phosphorus pentachloride (PCl₅)
-
Solvent: Xylene
-
Procedure: To a stirred solution of phosphorus pentachloride in xylene, pinacolone is added dropwise at a controlled temperature (e.g., 10-30 °C). The reaction mixture is stirred for several hours to ensure complete conversion. After the reaction is complete, the mixture is quenched with an ice-water mixture. The organic layer is separated, washed, dried, and the solvent is removed to yield 2,2-dichloro-3,3-dimethylbutane.
-
Yield: ~95%
Step 2: Dehydrochlorination to Di-tert-butylacetylene
-
Reactants: 2,2-dichloro-3,3-dimethylbutane, Sodium hydroxide (B78521) (NaOH)
-
Solvent: Water, with a phase-transfer catalyst (e.g., phosphoramide)
-
Procedure: A mixture of 2,2-dichloro-3,3-dimethylbutane, sodium hydroxide, and a phase-transfer catalyst in water is heated to a high temperature (e.g., 180 °C) under vigorous stirring. The di-tert-butylacetylene product is distilled from the reaction mixture as it is formed.
-
Yield: Moderate to good, depending on reaction conditions.
Experimental Workflow for Protocol 1:
Caption: Synthesis of Di-tert-butylacetylene from Pinacolone.
Modern Synthetic Approaches
While classical methods remain valuable, modern organic synthesis has introduced more sophisticated and efficient ways to construct branched internal alkynes. These often involve transition metal catalysis, which can offer milder reaction conditions and greater functional group tolerance.
Reactions such as the Sonogashira coupling, while typically used for the synthesis of aryl and vinyl alkynes, can be adapted for the coupling of sterically hindered partners with the appropriate choice of catalyst and ligands. Furthermore, the development of novel organometallic reagents and catalytic cycles continues to expand the toolkit available to synthetic chemists for the construction of these challenging molecules.
Conclusion
The journey to synthesize branched internal alkynes has been a testament to the ingenuity and perseverance of organic chemists. From the early days of alkyne chemistry, where such structures were largely inaccessible, the development of powerful synthetic methodologies like the Fritsch–Buttenberg–Wiechell rearrangement and robust dehydrohalogenation protocols has made their preparation a tangible reality. The case of di-tert-butylacetylene exemplifies the synthetic challenges and the creative solutions that have been devised. As synthetic methods continue to evolve, the ability to construct even more complex and sterically demanding alkynes will undoubtedly lead to new discoveries and applications in various fields of science and technology.
References
- 1. Alkyne - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. di-tert-butylacetylene [stenutz.eu]
- 4. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fritsch-Buttenberg-Wiechell_rearrangement [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method and application of tert-butyl acetylene - Eureka | Patsnap [eureka.patsnap.com]
Theoretical Stability of 8-Methylnon-4-yne: A Whitepaper for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stability of alkynes is a critical parameter in organic synthesis, materials science, and drug development. This document provides a comprehensive theoretical framework for the study of the stability of 8-Methylnon-4-yne, a representative internal alkyne. Due to the limited availability of specific experimental data for this compound in existing literature, this guide outlines proposed computational and experimental protocols to elucidate its thermodynamic and kinetic stability. This includes detailed methodologies for quantum chemical calculations to determine heats of formation and reaction barriers, as well as experimental designs for calorimetric measurements and kinetic assays. The presented workflows and data structuring are intended to serve as a robust template for the investigation of this compound and other related alkyne structures.
Introduction to Alkyne Stability
Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. The reactivity and stability of alkynes are governed by the high electron density and the linear geometry of the sp-hybridized carbon atoms. Generally, alkynes are thermodynamically less stable than their corresponding alkenes and alkanes, a fact that can be quantified through heats of hydrogenation.[1][2] The position of the triple bond also influences stability, with internal alkynes being generally more stable than terminal alkynes due to hyperconjugation. The stability of a molecule like this compound is a crucial factor in its synthesis, storage, and reactivity. Potential degradation pathways include isomerization to other alkynes, allenes, or conjugated dienes, as well as decomposition at elevated temperatures.
Proposed Research Workflow
A systematic investigation into the stability of this compound would involve a synergistic approach combining computational modeling and experimental validation. The following workflow is proposed:
References
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Synthesis of 8-Methylnon-4-yne from Acetylene (B1199291)
Abstract
This document provides a detailed protocol for the synthesis of this compound, an internal alkyne, starting from acetylene. The synthesis is achieved through a robust and widely-used method involving the sequential alkylation of acetylide anions.[1][2] This method is highly effective for creating unsymmetrical internal alkynes by forming new carbon-carbon bonds. The protocol outlines two potential synthetic routes, both of which utilize a strong base to deprotonate acetylene and subsequent terminal alkynes, followed by nucleophilic substitution with primary alkyl halides.[3][4] Detailed experimental procedures, reagent specifications, and expected outcomes are presented to guide researchers in the successful synthesis of the target compound.
Synthesis Pathway Overview
The synthesis of this compound from acetylene proceeds via a two-step alkylation of the acetylide ion. An acetylide anion, generated by treating a terminal alkyne with a strong base like sodium amide (NaNH₂), acts as a potent nucleophile.[5] This nucleophile can then react with a primary alkyl halide in an SN2 reaction to form a new, longer-chain alkyne.[3][6]
The target molecule, this compound, can be disconnected at the triple bond to reveal two primary alkyl fragments that must be added to an acetylene core: a butyl group and an isobutyl (2-methylpropyl) group.
There are two viable synthetic routes to achieve this, differing only in the order of addition of the alkyl groups.
-
Route A: Begins with the butylation of acetylene to form 1-hexyne (B1330390), which is then alkylated with an isobutyl group.
-
Route B: Begins with the isobutylation of acetylene to form 3-methyl-1-butyne, which is then alkylated with a butyl group.
Both routes are effective because they employ primary alkyl halides (1-bromobutane and 1-bromo-2-methylpropane), which favors the desired SN2 substitution over the competing E2 elimination pathway.[1][4]
Experimental Protocols
The following section details the experimental protocol for Route A . The procedure for Route B is analogous, with the order of alkyl halide addition reversed.
Protocol 1: Synthesis of 1-Hexyne from Acetylene and 1-Bromobutane (B133212)
This procedure details the formation of the monosubstituted terminal alkyne, 1-hexyne.[7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Sodium Amide (NaNH₂) | 39.01 | 21.5 g | 0.55 | Highly reactive, handle with care. |
| Liquid Ammonia (B1221849) (NH₃) | 17.03 | 500 mL | - | Anhydrous, requires a dry ice condenser. |
| Acetylene (C₂H₂) | 26.04 | ~13 g | ~0.50 | Gas, bubble through the solution. |
| 1-Bromobutane | 137.02 | 68.5 g (53.5 mL) | 0.50 | Primary alkyl halide. |
| Diethyl Ether | 74.12 | 250 mL | - | Anhydrous. |
| Ammonium (B1175870) Chloride (NH₄Cl) | 53.49 | - | - | Saturated aqueous solution for quenching. |
Procedure:
-
Apparatus Setup: Assemble a 1-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser. Ensure all glassware is oven-dried to remove moisture.
-
Reaction Vessel Preparation: Under a nitrogen atmosphere, place sodium amide (21.5 g) in the flask.
-
Ammonia Condensation: Cool the flask in a dry ice/acetone bath and condense approximately 500 mL of anhydrous ammonia.
-
Acetylene Addition: Once the ammonia has condensed, begin stirring and bubble acetylene gas through the solution at a moderate rate. The formation of sodium acetylide is indicated by the formation of a grayish-white precipitate. Continue for approximately 2-3 hours.
-
Alkyl Halide Addition: Slowly add a solution of 1-bromobutane (68.5 g) in 100 mL of anhydrous diethyl ether to the stirred suspension over 1 hour.
-
Reaction: After the addition is complete, remove the cooling bath and allow the ammonia to evaporate overnight under a fume hood while stirring continues.
-
Quenching: Carefully add 150 mL of anhydrous diethyl ether to the residue. Then, slowly and cautiously add saturated aqueous ammonium chloride solution to quench any unreacted sodium amide and acetylide.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation to yield pure 1-hexyne (boiling point: 71-72 °C).
Expected Yield: 65-75%
Protocol 2: Synthesis of this compound from 1-Hexyne
This procedure details the second alkylation step to form the final internal alkyne product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| 1-Hexyne | 82.14 | 32.9 g | 0.40 | From Protocol 1. |
| Sodium Amide (NaNH₂) | 39.01 | 17.2 g | 0.44 | Highly reactive. |
| Liquid Ammonia (NH₃) | 17.03 | 400 mL | - | Anhydrous. |
| 1-Bromo-2-methylpropane (B43306) | 137.02 | 54.8 g (43.5 mL) | 0.40 | Primary alkyl halide. |
| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous. |
| Ammonium Chloride (NH₄Cl) | 53.49 | - | - | Saturated aqueous solution for quenching. |
Procedure:
-
Reaction Setup: In a similar setup to Protocol 1, place sodium amide (17.2 g) into a dry 1-L three-necked flask. Condense approximately 400 mL of anhydrous ammonia.
-
Deprotonation: To the stirred solution of NaNH₂ in liquid NH₃, slowly add 1-hexyne (32.9 g) over 30 minutes. Stir for an additional hour to ensure complete formation of the hexynide anion.
-
Alkylation: Slowly add a solution of 1-bromo-2-methylpropane (54.8 g) in 75 mL of anhydrous diethyl ether over 1 hour.
-
Reaction and Workup: Follow the same procedure for reaction, quenching, workup, drying, and concentration as described in steps 6-9 of Protocol 1.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Reaction Parameters and Yields Summary:
| Step | Reaction | Temperature (°C) | Time (h) | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 1-Hexyne Synthesis | -78 to 25 | 12-16 | 41.1 | 65-75 |
| 2 | This compound Synthesis | -78 to 25 | 12-16 | 55.3 | 60-70 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single alkylation step, representative of both protocols described above.
Conclusion
The synthesis of this compound from acetylene can be reliably performed using a two-step sequential alkylation protocol. By carefully controlling reaction conditions and using primary alkyl halides, high yields of the desired unsymmetrical internal alkyne can be achieved. The provided protocols offer a comprehensive guide for researchers, ensuring a reproducible and efficient synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Preparation of Alkynes: Alkylation Reaction [app.jove.com]
- 4. bccollege.ac.in [bccollege.ac.in]
- 5. cdn.prexams.com [cdn.prexams.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1-Hexyne - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 8-Methylnon-4-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of terminal alkynes is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis. This method allows for the construction of more complex molecular frameworks from simpler precursors. This document provides detailed application notes and protocols for the synthesis of the internal alkyne, 8-Methylnon-4-yne, via the alkylation of a terminal alkyne. The process involves the deprotonation of a terminal alkyne using a strong base to form a potent nucleophile, the acetylide anion, followed by its reaction with a primary alkyl halide in an SN2 displacement.
Reaction Principle
The synthesis of this compound is achieved through a two-step process:
-
Deprotonation of a Terminal Alkyne: A terminal alkyne is treated with a strong base, typically sodium amide (NaNH₂), in a suitable solvent like liquid ammonia (B1221849).[1][2] The amide anion is a powerful base, capable of abstracting the weakly acidic terminal proton of the alkyne (pKa ≈ 25) to generate a highly nucleophilic acetylide anion.[3]
-
Nucleophilic Substitution (SN2 Reaction): The resulting acetylide anion acts as a potent nucleophile and displaces a halide from a primary alkyl halide through an SN2 mechanism.[1] This step forms the new carbon-carbon bond and yields the desired internal alkyne. It is crucial to use a primary alkyl halide to favor the SN2 reaction, as secondary and tertiary halides predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion.
Retrosynthetic Analysis
There are two logical retrosynthetic disconnections for the target molecule, this compound:
Caption: Retrosynthetic analysis of this compound.
Pathway A is the preferred synthetic route because it utilizes a primary alkyl halide (1-bromo-3-methylbutane), which is ideal for the SN2 reaction with the acetylide anion. Pathway B would require the use of a secondary alkyl halide (2-bromopentane), which would primarily lead to the formation of elimination byproducts.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the alkylation of terminal alkynes.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Pentyne | C₅H₈ | 68.12 | 6.81 g (10 mL) | 0.1 |
| Sodium amide | NaNH₂ | 39.01 | 4.3 g | 0.11 |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | 15.1 g (12.3 mL) | 0.1 |
| Liquid Ammonia | NH₃ | 17.03 | ~150 mL | - |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Saturated Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | 50 mL | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer
-
Dry ice/acetone condenser
-
Dropping funnel
-
Gas inlet tube
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Deprotonation:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 150 mL of anhydrous liquid ammonia into the flask.
-
Carefully add 4.3 g (0.11 mol) of sodium amide to the liquid ammonia with stirring.
-
Slowly add 10 mL (0.1 mol) of 1-pentyne to the sodium amide suspension over 15 minutes. The formation of the sodium pentynylide should result in a clear solution. Stir for an additional 30 minutes.
-
-
Alkylation:
-
Add 12.3 mL (0.1 mol) of 1-bromo-3-methylbutane dropwise to the acetylide solution over 30 minutes.
-
After the addition is complete, remove the dry ice/acetone bath and allow the ammonia to evaporate overnight under a slow stream of inert gas.
-
Add 100 mL of anhydrous diethyl ether to the residue.
-
Gently reflux the mixture for 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Data Presentation
Physical and Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~174-176 °C (estimated for C10 alkynes)[4] |
| Density | ~0.77 g/mL (estimated) |
| Solubility | Insoluble in water, soluble in common organic solvents.[5] |
Expected Yield and Purity:
| Parameter | Expected Value |
| Theoretical Yield | 13.83 g |
| Expected Actual Yield | 10.4 - 12.4 g |
| Percent Yield | 75-90% |
| Purity (by GC-MS) | >95% |
Characterization Data
Infrared (IR) Spectroscopy:
-
The IR spectrum of the purified this compound is expected to show the absence of the characteristic terminal alkyne C-H stretch (around 3300 cm⁻¹) and the terminal alkyne C≡C stretch (around 2100-2140 cm⁻¹).
-
A weak C≡C stretch for the internal alkyne may be observed in the range of 2100-2260 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will lack the characteristic signal for the acetylenic proton of a terminal alkyne (typically around δ 1.7-3.1 ppm).[1] Signals corresponding to the various alkyl protons will be present.
-
¹³C NMR: The spectrum will show two signals for the sp-hybridized carbons of the internal alkyne, typically in the range of δ 65-90 ppm.
Safety Precautions
-
Sodium amide is a highly reactive and corrosive solid that reacts violently with water. Handle it with extreme care in an inert atmosphere.
-
Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
1-Bromo-3-methylbutane is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle it in a fume hood with appropriate PPE.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.
This comprehensive guide provides the necessary information for the successful synthesis, purification, and characterization of this compound, a valuable building block in organic synthesis. Adherence to the detailed protocol and safety precautions is essential for a safe and efficient experimental outcome.
References
Application Notes and Protocols: Synthesis of 8-Methylnon-4-yne via Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the internal alkyne, 8-Methylnon-4-yne, through a double dehydrohalogenation elimination reaction. The described methodology is a robust and common strategy for the formation of carbon-carbon triple bonds.
Introduction
Internal alkynes are crucial building blocks in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and functional materials. The synthesis of this compound, a non-terminal alkyne, is effectively achieved via a two-step process commencing with the halogenation of an alkene precursor to form a vicinal dihalide, followed by a double dehydrohalogenation reaction. This elimination process is typically facilitated by a strong base.[1][2][3] The overall transformation is a reliable method for generating a triple bond from an alkene.[1]
Overall Reaction Scheme
The synthesis of this compound can be envisioned in two primary stages:
-
Bromination of 8-Methylnon-4-ene: The alkene precursor, 8-Methylnon-4-ene, is treated with bromine (Br₂) to yield the vicinal dibromide, 4,5-dibromo-8-methylnonane.
-
Double Dehydrohalogenation: The resulting dihalide undergoes a double elimination of hydrogen bromide (HBr) upon treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), to form the target alkyne, this compound.[1][4]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Grade |
| 8-Methylnon-4-ene | C₁₀H₂₀ | 140.27 | Commercially Available | ≥95% |
| Bromine | Br₂ | 159.81 | Standard Chemical Supplier | Reagent |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Standard Chemical Supplier | Anhydrous |
| Sodium Amide | NaNH₂ | 39.01 | Standard Chemical Supplier | Reagent |
| Liquid Ammonia | NH₃ | 17.03 | Gas Supplier | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Standard Chemical Supplier | Aqueous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Standard Chemical Supplier | Reagent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Standard Chemical Supplier | Anhydrous |
| Hydrochloric Acid (1 M) | HCl | 36.46 | Standard Chemical Supplier | Aqueous |
Table 2: Typical Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Bromination | Bromine | Dichloromethane | 0 to rt | 1 - 2 | 90 - 95 |
| 2 | Dehydrohalogenation | Sodium Amide | Liquid Ammonia | -33 | 2 - 4 | 70 - 85 |
Experimental Protocols
Step 1: Synthesis of 4,5-dibromo-8-methylnonane
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-Methylnon-4-ene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in DCM dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition.
-
After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dibromo-8-methylnonane. The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
Methodology:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a mechanical stirrer.
-
Under an inert atmosphere (e.g., nitrogen or argon), condense anhydrous liquid ammonia into the flask at -78 °C.
-
Carefully add sodium amide (NaNH₂) (at least 2.0 eq, often an excess is used) to the liquid ammonia with vigorous stirring.[4]
-
To this stirred suspension, add a solution of 4,5-dibromo-8-methylnonane (1.0 eq) in a minimal amount of anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to stir at the reflux temperature of liquid ammonia (-33 °C) for 2-4 hours.
-
Carefully quench the reaction by the slow, portion-wise addition of ammonium (B1175870) chloride to neutralize any excess sodium amide.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add cold water and extract the product with diethyl ether.
-
Combine the organic extracts and wash them with water and then with a dilute (1 M) hydrochloric acid solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
References
Application Note: Purification of 8-Methylnon-4-yne via Flash Column Chromatography
Abstract
This application note details a robust and efficient method for the purification of the nonpolar alkyne, 8-Methylnon-4-yne, utilizing normal-phase flash column chromatography. The protocol outlines a straightforward procedure employing a silica (B1680970) gel stationary phase and a hexane/ethyl acetate (B1210297) mobile phase system, suitable for achieving high purity of the target compound. This method is particularly relevant for researchers in organic synthesis and drug development requiring a reliable purification strategy for nonpolar intermediates.
Introduction
This compound is an internal alkyne, a structural motif found in various organic molecules and synthetic intermediates. Due to its nonpolar nature, purification from reaction mixtures containing polar byproducts or unreacted starting materials can be effectively achieved using column chromatography.[1][2] Normal-phase chromatography, which utilizes a polar stationary phase and a nonpolar mobile phase, is a well-established technique for the separation of compounds with low to moderate polarity.[1][3] This method relies on the differential adsorption of the components of a mixture onto the stationary phase, with less polar compounds eluting faster than more polar ones.[2] This application note provides a detailed protocol for the purification of this compound using silica gel flash chromatography.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to scale can be made accordingly.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 40 cm length, 4 cm diameter)
-
Separatory funnel or pump for solvent delivery
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
2. Preparation of the Stationary Phase (Slurry Packing):
-
In a beaker, weigh out approximately 40 g of silica gel.
-
Add n-hexane to the silica gel to create a slurry with a consistency that is easily pourable.
-
Ensure the chromatography column is vertically clamped and the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column.
-
Pour a small layer of sand (approx. 1 cm) over the cotton plug.
-
Carefully pour the silica gel slurry into the column. Use a funnel to avoid coating the sides of the column.
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Once all the slurry is added, open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Preparation and Loading:
-
Dissolve approximately 1 g of crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel (approx. 2-3 g) in a round-bottom flask, removing the solvent under reduced pressure, and then carefully adding the resulting free-flowing powder to the top of the column.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the prepared column using a pipette or spatula.
4. Elution and Fraction Collection:
-
Begin elution with a nonpolar mobile phase, for instance, 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
2% Ethyl Acetate in Hexane (5 column volumes)
-
5% Ethyl Acetate in Hexane (until the product elutes)
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or using a fraction collector.
5. Monitoring the Separation:
-
Monitor the progress of the separation by Thin Layer Chromatography (TLC).
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with potassium permanganate, which is effective for visualizing alkynes.
-
Combine the fractions that contain the pure desired product.
6. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the purity of the final product using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table presents representative data for the purification of this compound based on the described protocol.
| Parameter | Value |
| Column Parameters | |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 cm x 4 cm |
| Sample Information | |
| Crude Sample Weight | 1.0 g |
| Elution Conditions | |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient |
| Initial Mobile Phase | 100% n-Hexane |
| Elution Gradient | 0% to 5% Ethyl Acetate |
| Flow Rate | ~10 mL/min |
| Results | |
| Elution Volume of Product | ~150 - 200 mL (at 2-5% Ethyl Acetate) |
| Isolated Yield | 850 mg |
| Purity (by GC-MS) | >98% |
Workflow Diagram
References
Application Note: Gas Chromatography Method for the Analysis of 8-Methylnon-4-yne
An Application Note and Protocol for the Gas Chromatography Analysis of 8-Methylnon-4-yne is detailed below. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology for the quantitative analysis of the specified compound.
Introduction
This compound is a C10 alkyne of interest in various fields of chemical research and development. A reliable and robust analytical method is crucial for its quantification in different matrices. This application note describes a gas chromatography (GC) method coupled with a Flame Ionization Detector (FID) for the analysis of this compound. Due to its non-polar nature, a non-polar stationary phase is employed for optimal separation.
Principle
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. In this method, this compound is volatilized in a heated injection port and carried by an inert gas (mobile phase) through a capillary column coated with a non-polar stationary phase. The separation is primarily based on the boiling point of the compound and its interaction with the stationary phase. A Flame Ionization Detector (FID) is used for detection, which is highly sensitive to hydrocarbons.
Analytical Column Selection
The choice of the GC column is critical for achieving good separation. For a non-polar analyte like this compound, a non-polar column is the most suitable choice.[1][2] A common and effective stationary phase for this type of analysis is 100% dimethyl polysiloxane.[3] This phase separates analytes primarily by their boiling points.
Experimental Protocols
1. Reagents and Standards
-
This compound standard: (Purity ≥ 98%)
-
Solvent: Hexane (B92381) or Dichloromethane (GC grade or equivalent)
-
Carrier Gas: Helium or Nitrogen (high purity, 99.999%)
-
FID Gases: Hydrogen (high purity, 99.999%) and compressed air (zero grade)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation
-
Samples should be dissolved and diluted in hexane to a concentration that falls within the calibration range.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4][5]
-
For volatile samples, headspace analysis can also be considered.[4]
-
Ensure samples are free of particulate matter by filtering or centrifugation before injection.[4]
4. Gas Chromatography (GC) Conditions
The following GC parameters are a recommended starting point and may require optimization for specific instruments and applications. For C10 hydrocarbons, a heated injection system is crucial to prevent analyte adsorption.[6]
| Parameter | Recommended Condition |
| Gas Chromatograph | A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) |
| Column | 100% Dimethyl Polysiloxane (e.g., DB-1, HP-1, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Split/splitless, operated in split mode (split ratio 50:1) |
| Injector Temp. | 250 °C |
| Oven Program | Initial temperature: 60 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
| Injection Volume | 1 µL |
5. Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram based on its retention time, as determined by the injection of a pure standard.
-
Generate a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The following table summarizes the typical expected performance characteristics of this method. These are illustrative values and should be experimentally determined during method validation.
Table 1: Typical Expected Performance Characteristics
| Parameter | Expected Value |
| Retention Time (approx.) | 8 - 12 minutes |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for the GC-FID analysis of this compound.
The logical relationship for a typical signaling pathway in a biological context is not applicable here. Instead, a decision-making workflow for method development is more appropriate.
Caption: Decision workflow for GC method development.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. chromtech.com [chromtech.com]
- 3. Non-Polar GC Columns | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Feasibility of preparing and analyzing gas standards containing heavy hydrocarbons (C10-C16) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of 8-Methylnon-4-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and identification. This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 8-Methylnon-4-yne. Alkynes, characterized by a carbon-carbon triple bond, exhibit distinct fragmentation behaviors, primarily driven by the formation of stable propargyl cations. These notes will detail the theoretical fragmentation pathways, present the expected quantitative data in a clear format, and provide a comprehensive experimental protocol for acquiring the mass spectrum of this compound.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from cleavage at bonds alpha to the carbon-carbon triple bond. The molecular formula for this compound is C₁₀H₁₈, with a molecular weight of approximately 138.25 g/mol .[1][2]
Table 1: Predicted Major Fragment Ions of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 138 | [C₁₀H₁₈]⁺• | Molecular Ion (M⁺•) |
| 123 | [C₉H₁₅]⁺ | Loss of a methyl radical (•CH₃) |
| 95 | [C₇H₁₁]⁺ | α-cleavage, loss of a propyl radical (•C₃H₇) |
| 81 | [C₆H₉]⁺ | α-cleavage, loss of an isobutyl radical (•C₄H₉) |
| 67 | [C₅H₇]⁺ | Propargyl cation formation |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Fragmentation Pathway
The primary fragmentation mechanism for internal alkynes under electron ionization is the cleavage of the C-C bond alpha to the triple bond (α-cleavage). This cleavage results in the formation of a resonance-stabilized propargyl cation. For this compound, there are two such α-bonds that can undergo cleavage.
References
Application Notes & Protocols: The Use of 8-Methylnon-4-yne in Azide-Alkyne Cycloaddition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Click chemistry has become an indispensable tool in chemical biology, drug discovery, and materials science for its efficiency, specificity, and biocompatibility. The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, these methods have specific substrate requirements: CuAAC is highly efficient for terminal alkynes, while SPAAC relies on the high ring strain of cyclic alkynes to proceed without a catalyst.
8-Methylnon-4-yne is a linear, internal alkyne. Its structure presents a challenge for conventional click chemistry methodologies. It is incompatible with SPAAC due to its lack of ring strain and is a poor substrate for the standard CuAAC, which shows a strong preference for terminal alkynes. This limitation necessitates the exploration of alternative catalytic systems to effectively utilize internal alkynes in click-type conjugations.
These application notes describe the successful application of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the conjugation of this compound. Unlike CuAAC, the RuAAC reaction mechanism does not involve the formation of a metal acetylide intermediate, allowing it to effectively catalyze the cycloaddition of internal alkynes to azides, yielding fully substituted 1,2,3-triazole products.[1][2][3] This protocol provides a robust method for researchers wishing to incorporate internal alkynes like this compound into their molecular designs.
Reaction Principle: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction facilitates the [3+2] cycloaddition between an azide (B81097) and an internal alkyne, such as this compound, to form a 1,4,5-trisubstituted 1,2,3-triazole. The reaction is typically catalyzed by a ruthenium(II) complex, most commonly one containing a pentamethylcyclopentadienyl (Cp) ligand, for instance, CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[3][4] The catalytic cycle is believed to proceed through an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate, followed by reductive elimination to release the triazole product and regenerate the catalyst.[1][5]
A key consideration for unsymmetrical internal alkynes like this compound is regioselectivity. The reaction can produce a mixture of two regioisomers. The ratio of these isomers is influenced by the steric and electronic properties of the substituents flanking the alkyne.
Experimental Protocols
General Protocol for RuAAC of this compound with Benzyl (B1604629) Azide
This protocol describes a general procedure for the reaction between this compound and benzyl azide as a model azide.
Materials:
-
This compound
-
Benzyl Azide
-
Ruthenium Catalyst: Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride (Cp*RuCl(PPh₃)₂)[6]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,2-Dichloroethane, or THF)[7][8]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Stirring plate and magnetic stir bar
-
Heating source (oil bath or microwave reactor)
Procedure:
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (e.g., 4.0 mg, 0.005 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (e.g., 34.5 mg, 0.25 mmol, 1.0 equiv) and anhydrous, degassed solvent (e.g., 2.5 mL of Toluene).
-
Azide Addition: Add Benzyl Azide (e.g., 36.6 mg, 0.275 mmol, 1.1 equiv) to the stirring solution via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C or heat in a microwave reactor.[7][9] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the regioisomeric triazole products.
-
Characterization: Characterize the purified products by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm their structure and determine the regioisomeric ratio.
Data Presentation
The following table summarizes typical reaction parameters for the RuAAC of an internal alkyne. Yields and regioisomeric ratios are illustrative and will depend on the specific substrates and precise conditions used.
| Parameter | Value / Condition | Reference / Note |
| Alkyne | This compound | Internal, unsymmetrical alkyne |
| Azide | Benzyl Azide | Model organic azide |
| Catalyst | CpRuCl(PPh₃)₂ or CpRuCl(COD) | [3][4] |
| Catalyst Loading | 1 - 5 mol% | [6][7] |
| Solvent | Toluene, THF, 1,2-DCE (anhydrous) | Protic solvents are detrimental[3][8] |
| Temperature | Room Temp to 110 °C | Higher temperatures or microwave irradiation may be required[7][10] |
| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent catalyst degradation[7] |
| Typical Reaction Time | 2 - 24 hours | Substrate and temperature dependent |
| Product | 1,4,5-Trisubstituted 1,2,3-Triazole | Mixture of two regioisomers |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the RuAAC reaction.
Catalytic Cycle
Caption: Simplified mechanism of the RuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books [thieme-connect.de]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.chalmers.se [research.chalmers.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chesci.com [chesci.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 8-Methylnon-4-yne as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
While specific documented applications of 8-methylnon-4-yne in complex organic syntheses are not extensively reported in readily available literature, its structure as an internal alkyne with a branched alkyl chain makes it a potentially valuable and versatile building block. Internal alkynes are fundamental precursors for a variety of functional groups, and the isobutyl moiety in this compound can be strategically incorporated into target molecules, influencing properties such as lipophilicity and steric hindrance.
This document provides an overview of the potential applications of this compound and related internal alkynes in organic synthesis, complete with detailed experimental protocols for key transformations. The methodologies presented are based on well-established reactions of internal alkynes and are expected to be applicable to this compound.
Stereoselective Synthesis of Alkenes via Semihydrogenation
One of the most powerful applications of internal alkynes is their conversion to stereochemically defined alkenes. By choosing the appropriate catalyst and reaction conditions, either the (Z)- or (E)-alkene can be selectively synthesized. These alkenes are common structural motifs in natural products, pharmaceuticals, and insect pheromones.
1.1. Synthesis of (Z)-Alkenes (cis-Alkenes)
The partial hydrogenation of an alkyne to a (Z)-alkene is a cornerstone transformation in organic synthesis. The Lindlar catalyst, a poisoned palladium catalyst, is commonly employed for this purpose.
-
Reaction Scheme:
-
Application Example: Synthesis of (Z)-8-methylnon-4-ene.
1.2. Synthesis of (E)-Alkenes (trans-Alkenes)
The reduction of internal alkynes to (E)-alkenes can be achieved using dissolving metal reduction, typically with sodium or lithium in liquid ammonia (B1221849).
-
Reaction Scheme:
-
Application Example: Synthesis of (E)-8-methylnon-4-ene.
Synthesis of Ketones via Hydration
The hydration of internal alkynes is a reliable method for the synthesis of ketones. For unsymmetrical internal alkynes like this compound, this reaction can lead to a mixture of two regioisomeric ketones. However, for symmetrical or electronically biased alkynes, it can be a highly regioselective process.
2.1. Hydroboration-Oxidation
Hydroboration-oxidation of an internal alkyne yields a ketone upon tautomerization of the intermediate enol. The use of a bulky borane (B79455) reagent, such as disiamylborane (B86530) or 9-BBN, is crucial to prevent a second hydroboration of the resulting alkene.[1][2]
-
Reaction Scheme:
-
Application Example: Synthesis of 8-methylnonan-4-one and 8-methylnonan-5-one.
Experimental Protocols
The following are detailed, generalized protocols for the key transformations described above. These should be adapted and optimized for this compound based on laboratory results.
Protocol 1: Synthesis of (Z)-8-methylnon-4-ene via Lindlar Hydrogenation
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
-
Standard glassware for atmospheric pressure hydrogenation
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous hexane.
-
Add Lindlar's catalyst (0.05 eq by weight) and a drop of quinoline (as a catalyst poison to prevent over-reduction).
-
Seal the flask with a septum and purge the system with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with hexane.
-
Concentrate the filtrate under reduced pressure to afford the crude (Z)-8-methylnon-4-ene.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of (E)-8-methylnon-4-ene via Dissolving Metal Reduction
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF
-
Ammonium (B1175870) chloride (solid)
-
Standard glassware for low-temperature reactions
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and a gas inlet.
-
Condense ammonia gas into the flask at -78 °C.
-
Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Add the solution of the alkyne dropwise to the sodium-ammonia solution at -78 °C.
-
Stir the reaction mixture for 2-4 hours, maintaining the temperature.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (E)-8-methylnon-4-ene by column chromatography.
Protocol 3: Synthesis of 8-Methylnonan-4-one and 8-Methylnonan-5-one via Hydroboration-Oxidation
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer or Disiamylborane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add a solution of 9-BBN (or another bulky borane) in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the mixture back to 0 °C and slowly add the sodium hydroxide solution.
-
Carefully add the hydrogen peroxide solution dropwise, ensuring the temperature does not rise significantly.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone mixture by column chromatography.
Quantitative Data
The following table summarizes expected outcomes for the reactions of a generic internal alkyne, non-4-yne, which should serve as a reasonable proxy for this compound. Actual yields may vary.
| Reaction | Starting Material | Product(s) | Typical Yield | Key Reagents | Reference |
| Lindlar Hydrogenation | Non-4-yne | (Z)-Non-4-ene | >90% | H₂, Lindlar's Catalyst | [3] |
| Dissolving Metal Reduction | Non-4-yne | (E)-Non-4-ene | 80-90% | Na, NH₃(l) | General Textbook |
| Hydroboration-Oxidation | Non-4-yne | Nonan-4-one & Nonan-5-one | 70-85% (total) | 9-BBN, H₂O₂, NaOH | [1][2] |
Visualizations
Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Experimental Workflow for Lindlar Hydrogenation
References
Potential Applications of 8-Methylnon-4-yne in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed based on the known reactivity of internal alkynes in materials science. As of the date of this document, specific experimental data for 8-methylnon-4-yne in these applications has not been reported in the peer-reviewed literature. These protocols are intended to serve as a starting point for research and development.
Introduction to this compound
This compound is an internal alkyne with the chemical formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol [][2]. Its structure, featuring a carbon-carbon triple bond within the carbon chain and a branched alkyl group, suggests several potential applications in materials science. The internal alkyne functionality can participate in various polymerization and chemical modification reactions, while the branched structure may influence the physical properties of the resulting materials, such as solubility and morphology.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [] |
| Molecular Weight | 138.25 g/mol | [][2] |
| CAS Number | 70732-43-3 | [] |
| IUPAC Name | This compound | [] |
Application Note 1: Synthesis of Functional Polymers via Alkyne Metathesis Polymerization
The internal alkyne of this compound can potentially undergo ring-opening alkyne metathesis polymerization (ROAMP) in the presence of a suitable catalyst to produce conjugated polymers. These polymers, often referred to as poly(alkylene ethynylene)s, may exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. The branched nature of the monomer could enhance the solubility of the resulting polymer, a common challenge in the processing of conjugated polymers.
Experimental Protocol: Acyclic Diene Metathesis (ADMET) Polymerization of this compound
This protocol describes a hypothetical procedure for the polymerization of this compound using a Schrock-type molybdenum carbene complex as the catalyst.
Materials:
-
This compound (monomer)
-
Schrock catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OTf)₂)
-
Anhydrous toluene (B28343)
-
Methanol
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer and Solvent Preparation: Dry and degas this compound and toluene using standard techniques.
-
Reaction Setup: In a glovebox, add the Schrock catalyst to a Schlenk flask. Add anhydrous toluene to dissolve the catalyst.
-
Polymerization: Add this compound to the catalyst solution via syringe. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (see table below).
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) by taking aliquots at different time intervals.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of a terminating agent, such as benzaldehyde.
-
Polymer Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it with fresh methanol.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using GPC (for molecular weight and polydispersity), NMR spectroscopy (for structure confirmation), and UV-Vis spectroscopy (for optical properties).
Hypothetical Polymerization Data:
| Monomer:Catalyst Ratio | Theoretical Mn ( g/mol ) | Expected PDI |
| 50:1 | 6,912.5 | < 1.2 |
| 100:1 | 13,825 | < 1.2 |
| 200:1 | 27,650 | < 1.3 |
Workflow for ADMET Polymerization of this compound
Caption: Workflow for the synthesis of a functional polymer.
Application Note 2: this compound as a Cross-Linking Agent
The alkyne group in this compound can serve as a reactive site for cross-linking polymer chains, thereby improving their mechanical and thermal properties. Cross-linking agents are crucial in the production of thermosetting resins and elastomers. The branched structure of this compound might provide flexibility to the cross-linked network. A potential application is in the formulation of photo-curable resins through thiol-yne click chemistry.
Experimental Protocol: UV-Curable Resin Formulation with this compound
This protocol outlines a hypothetical procedure for preparing a UV-curable resin using this compound as a cross-linking agent for a thiol-functionalized polymer.
Materials:
-
Thiol-functionalized polymer (e.g., polyethylene (B3416737) glycol dithiol)
-
This compound (cross-linker)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
UV lamp (365 nm)
Procedure:
-
Formulation: In a suitable vessel, mix the thiol-functionalized polymer and this compound in a desired stoichiometric ratio of thiol to alkyne groups (e.g., 1:1 or 2:1).
-
Photoinitiator Addition: Add the photoinitiator to the mixture (typically 1-5 wt%). Ensure complete dissolution, which may require gentle heating or sonication.
-
Casting: Cast the liquid resin onto a substrate (e.g., a glass slide) to a desired thickness.
-
UV Curing: Expose the cast resin to UV light (365 nm) for a specified period. The curing time will depend on the intensity of the UV source and the thickness of the film.
-
Post-Curing: After UV exposure, the material may be post-cured in an oven to ensure complete reaction of the functional groups.
-
Characterization: The properties of the cured material can be evaluated using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to monitor the disappearance of thiol and alkyne peaks), Differential Scanning Calorimetry (DSC) (to determine the glass transition temperature), and tensile testing (to measure mechanical properties).
Hypothetical Curing Parameters and Properties:
| Thiol:Alkyne Ratio | Photoinitiator (wt%) | UV Exposure Time (min) | Expected Tg (°C) |
| 1:1 | 2 | 5 | 45-55 |
| 2:1 | 2 | 5 | 35-45 |
Logical Relationship in UV Curing Process
Caption: Logical flow of the UV curing process.
Application Note 3: Surface Functionalization of Nanomaterials
The alkyne group of this compound can be utilized for the surface functionalization of nanomaterials, such as gold nanoparticles or silica (B1680970) nanoparticles, through "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the tailoring of the surface properties of nanomaterials for specific applications, including drug delivery, sensing, and catalysis. The branched alkyl chain may provide a steric barrier, enhancing the stability of the functionalized nanoparticles in various media.
Experimental Protocol: Surface Functionalization of Azide-Modified Silica Nanoparticles
This protocol describes a hypothetical procedure for the functionalization of azide-modified silica nanoparticles with this compound via CuAAC.
Materials:
-
Azide-functionalized silica nanoparticles
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and THF)
Procedure:
-
Dispersion of Nanoparticles: Disperse the azide-functionalized silica nanoparticles in the chosen solvent system through sonication.
-
Addition of Reagents: To the nanoparticle dispersion, add this compound, followed by aqueous solutions of sodium ascorbate and CuSO₄·5H₂O.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Purify the functionalized nanoparticles by repeated centrifugation and redispersion in fresh solvent to remove unreacted starting materials and the copper catalyst.
-
Drying: Dry the purified nanoparticles under vacuum.
-
Characterization: Confirm the successful functionalization using FTIR spectroscopy (presence of triazole ring vibrations), thermogravimetric analysis (TGA) (to quantify the organic content), and transmission electron microscopy (TEM) (to assess nanoparticle morphology and dispersion).
Hypothetical Reaction Parameters:
| Reagent | Concentration |
| Azide-Silica Nanoparticles | 1 mg/mL |
| This compound | 10 equivalents (relative to azide (B81097) groups) |
| CuSO₄·5H₂O | 0.1 equivalents |
| Sodium Ascorbate | 0.5 equivalents |
Signaling Pathway for Surface Functionalization
Caption: Pathway for nanoparticle surface functionalization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methylnon-4-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-Methylnon-4-yne. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Troubleshooting Guide
Users may face several issues during the synthesis of this compound. This guide provides solutions to common problems.
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Incomplete Deprotonation of the Terminal Alkyne: The acetylide anion may not have formed in sufficient quantity.
-
Inactive Alkyl Halide: The alkylating agent may have degraded.
-
Reaction Temperature Too Low: The reaction may not have reached the necessary activation energy.
-
Presence of Water: Water will protonate the acetylide anion, preventing the alkylation reaction.
Solutions:
-
Base Selection: Ensure a sufficiently strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), is used to completely deprotonate the terminal alkyne.
-
Reagent Quality: Use a fresh or properly stored alkyl halide.
-
Temperature Control: Maintain the recommended reaction temperature. The deprotonation is often carried out at low temperatures (e.g., -78 °C), while the alkylation may require warming to room temperature.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Problem 2: Presence of Significant Side Products
The primary side reaction in this synthesis is the E2 elimination of the alkyl halide, which competes with the desired SN2 reaction.
Likely Side Products:
-
3-Methyl-1-butene: Formed from the E2 elimination of 1-bromo-3-methylbutane (B150244).
-
Unreacted Starting Materials: 1-Pentyne (B49018) and 1-bromo-3-methylbutane.
Solutions to Minimize Side Reactions:
-
Choice of Alkyl Halide: Use a primary alkyl halide, such as 1-bromo-3-methylbutane, which is less prone to elimination than secondary or tertiary halides.[1]
-
Reaction Conditions: Use a less sterically hindered base if possible, although a strong base is necessary for deprotonation. The choice of solvent can also influence the SN2/E2 ratio. Polar aprotic solvents can favor SN2 reactions.
-
Temperature Control: Lower reaction temperatures generally favor substitution over elimination.
Problem 3: Difficulty in Product Purification
Issue:
-
Separating the desired product, this compound, from the elimination byproduct (3-methyl-1-butene) and unreacted starting materials can be challenging due to similar boiling points.
Purification Strategies:
-
Fractional Distillation: Carefully perform fractional distillation to separate the components based on their boiling points.
-
Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be effective for separating the alkyne from the more polar impurities.
-
Argentometric Chromatography: Alkynes can be selectively retained on silver nitrate-impregnated silica gel, allowing for the elution of non-alkyne impurities. The alkyne can then be recovered.
Frequently Asked Questions (FAQs)
Q1: What are the two main retrosynthetic routes for this compound?
A1: The two primary retrosynthetic pathways for this compound involve the alkylation of a terminal alkyne:
-
Deprotonation of 1-pentyne followed by reaction with 1-bromo-3-methylbutane.
-
Deprotonation of 4-methyl-1-pentyne (B1581292) followed by reaction with 1-bromobutane.
Q2: Why is E2 elimination a significant side reaction?
A2: The acetylide anion is a strong base. When it reacts with an alkyl halide, it can either act as a nucleophile (SN2 reaction) to form the desired alkyne or as a base (E2 reaction) to remove a proton from the alkyl halide, leading to the formation of an alkene. Steric hindrance in the alkyl halide can increase the likelihood of the E2 pathway.
Q3: How can I confirm the presence of side products?
A3: The reaction mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different components based on their retention times and mass spectra. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structures of the product and any impurities.
Q4: What is a typical yield for the synthesis of this compound?
A4: While specific yields for this compound are not widely reported, similar alkyne alkylation reactions with primary alkyl halides can be expected to have yields in the range of 60-80%, depending on the specific conditions and the extent of the competing elimination reaction.
Data Presentation
Table 1: Reactants and Products in the Synthesis of this compound
| Compound Name | Role | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1-Pentyne | Starting Material | 68.12 | 39-41 |
| 1-Bromo-3-methylbutane | Starting Material | 151.04 | 119-121 |
| Sodium Amide (NaNH₂) | Base | 39.01 | 400 |
| This compound | Desired Product | 138.25 | ~175-180 (est.) |
| 3-Methyl-1-butene | Side Product (E2) | 70.13 | 20 |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome |
| Base | Sodium Amide (NaNH₂) in liquid ammonia (B1221849) | Efficient deprotonation of 1-pentyne. |
| Alkyl Halide | 1-Bromo-3-methylbutane (Primary, β-branched) | Moderate SN2 reaction with some E2 competition. |
| Temperature | -33 °C (liquid ammonia) for deprotonation, then gradual warming | Minimizes side reactions. |
| Solvent | Liquid Ammonia | Common solvent for acetylide anion formation. |
| Work-up | Quenching with ammonium (B1175870) chloride solution | Neutralizes excess base and protonates any remaining acetylide. |
| Expected Yield | 60-70% (Representative) | Based on analogous reactions. |
| Major Side Product | 3-Methyl-1-butene | ~10-20% (Representative) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Alkylation of 1-Pentyne
Materials:
-
1-Pentyne
-
1-Bromo-3-methylbutane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 100 mL of ammonia into the flask.
-
Slowly add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.
-
Add 1-pentyne (1.0 equivalent) dropwise to the sodium amide suspension over 15 minutes. Stir the resulting solution for 1 hour to ensure complete formation of the sodium pentynide.
-
Add 1-bromo-3-methylbutane (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir for 4-6 hours, during which the ammonia is allowed to evaporate.
-
After the ammonia has evaporated, add 50 mL of anhydrous diethyl ether to the flask.
-
Slowly and carefully quench the reaction by adding saturated ammonium chloride solution until the fizzing ceases.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Optimizing reaction conditions for "8-Methylnon-4-yne" synthesis
Technical Support Center: Synthesis of 8-Methylnon-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is a common synthetic route for this compound?
A standard and efficient method for synthesizing this compound is through the alkylation of a terminal alkyne. This typically involves the deprotonation of a smaller terminal alkyne, such as 1-pentyne (B49018), with a strong base to form an acetylide anion. This is followed by the reaction of the acetylide with an appropriate alkyl halide, like 1-bromo-3-methylbutane (B150244), in an SN2 reaction.[1][2]
A common strong base used for this purpose is sodium amide (NaNH₂) or a Grignard reagent.[1][3] The choice of base and solvent can significantly impact the reaction's success and yield.
Troubleshooting Guide: Low or No Product Yield
Question: I am attempting to synthesize this compound by reacting 1-pentyne with 1-bromo-3-methylbutane using sodium amide in liquid ammonia (B1221849), but I am observing very low to no yield of the desired product. What are the potential causes and solutions?
Answer:
Several factors could contribute to a low yield in this alkylation reaction. Here is a systematic guide to troubleshooting the issue:
-
Incomplete Deprotonation of 1-Pentyne: The formation of the pentynylide anion is crucial for the subsequent alkylation.
-
Solution: Ensure the sodium amide is fresh and has been stored under an inert atmosphere to prevent decomposition. Use a slight excess of the base (1.1 to 1.2 equivalents) to drive the deprotonation to completion. The reaction of the terminal alkyne with a strong base will be unsuccessful if a proton source is present that is more acidic than the alkyne.[3][4]
-
-
Presence of Water: Traces of water in the reaction flask, solvents, or starting materials will quench the strong base and the acetylide anion, preventing the desired reaction.
-
Solution: All glassware should be rigorously dried, either in an oven or by flame-drying under vacuum, and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like liquid ammonia must be anhydrous.
-
-
Side Reactions: The use of high temperatures with strong bases can sometimes lead to the isomerization of the alkyne product or other side reactions.[5][6]
-
Solution: The use of sodium amide in liquid ammonia is generally preferred as it allows for lower reaction temperatures (-33 °C), which can minimize side reactions.[6]
-
-
Poor Quality of Alkyl Halide: The 1-bromo-3-methylbutane should be pure and free of contaminants.
-
Solution: Purify the alkyl halide by distillation if its purity is questionable.
-
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 1 | NaNH₂ (1.1) | Liq. NH₃ | -33 | 2 | 85 |
| 2 | n-BuLi (1.1) | THF | -78 to 0 | 3 | 78 |
| 3 | EtMgBr (1.2) | THF | 0 to 25 | 4 | 70 |
| 4 | NaH (1.2) | DMF | 25 | 6 | 55 |
Note: These are representative yields and can vary based on specific experimental conditions.
Experimental Protocol: Synthesis of this compound via Acetylide Alkylation
This protocol details a general procedure for the synthesis of this compound using sodium amide in liquid ammonia.
Materials:
-
1-Pentyne
-
1-Bromo-3-methylbutane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet for an inert atmosphere (nitrogen or argon).
-
Reaction Initiation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 100 mL of ammonia into the flask.
-
Base Addition: While maintaining the inert atmosphere and stirring, carefully add sodium amide (1.1 equivalents) to the liquid ammonia. A catalytic amount of ferric nitrate (B79036) can be added to initiate the formation of the amide from sodium metal if preparing it in situ.
-
Alkyne Addition: Slowly add 1-pentyne (1.0 equivalent) to the stirring solution of sodium amide in liquid ammonia. Stir the mixture for 1 hour to ensure complete formation of the pentynylide anion.
-
Alkylation: Add 1-bromo-3-methylbutane (1.05 equivalents) dropwise to the reaction mixture. Allow the reaction to stir for 2-3 hours at -33 °C (the boiling point of ammonia).
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: Add diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Troubleshooting Guide: Grignard Reagent Issues
Question: I am trying to use a Grignard reagent (e.g., Ethylmagnesium bromide) to deprotonate 1-pentyne, but the reaction is sluggish and gives a low yield. What could be the problem?
Answer:
Grignard reagents can be effective for deprotonating terminal alkynes, but their success is highly dependent on the reaction conditions.[3]
-
Grignard Reagent Quality: The Grignard reagent may have decomposed due to exposure to air or moisture.
-
Solvent Choice: The choice of solvent can influence the reactivity of the Grignard reagent.
-
Solution: THF is generally a better solvent than diethyl ether for the formation and reaction of Grignard reagents as it can better solvate the magnesium species.[7]
-
-
Reaction Temperature: While Grignard reactions are often initiated at room temperature or with gentle heating, the subsequent reaction with the alkyne may require specific temperature control.
-
Solution: The addition of the alkyne to the Grignard reagent is typically done at 0 °C and then allowed to warm to room temperature.
-
Table 2: Troubleshooting Low-Yielding Grignard-Mediated Alkylation
| Issue | Potential Cause | Recommended Action |
| Reaction fails to initiate | Inactive magnesium surface | Activate Mg turnings with iodine or 1,2-dibromoethane. |
| Low yield of acetylide | Presence of moisture | Flame-dry all glassware and use anhydrous solvents. |
| Formation of side products | Competing reactions | Control the reaction temperature carefully during additions. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and optimization of this compound.
Caption: Workflow for the synthesis and optimization of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+ [pearson.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification of 8-Methylnon-4-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Methylnon-4-yne.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Given that this compound is typically synthesized via the alkylation of a terminal alkyne (e.g., 1-hexyne) with an alkyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a strong base, the most common impurities include:
-
Unreacted Starting Materials: 1-hexyne (B1330390) and 1-bromo-3-methylbutane.
-
Residual Base and its Byproducts: For example, if sodium amide (NaNH₂) is used, residual ammonia (B1221849) and sodium salts may be present.
-
Side-Products: Isomers of this compound, and products from elimination reactions of the alkyl halide. Homocoupling products of the starting alkyne (Glaser coupling) can also be a minor impurity.
Q2: What is the general purification strategy for this compound?
A2: A typical purification strategy involves a multi-step approach:
-
Aqueous Work-up: To remove the strong base, its byproducts, and any other water-soluble impurities.
-
Drying: Removal of residual water from the organic phase.
-
Purification: Separation of the final product from the remaining organic impurities, primarily through fractional distillation or preparative gas chromatography.
Q3: Which purification technique is best for my sample of this compound?
A3: The choice of purification technique depends on the nature of the impurities and the required purity of the final product.
-
Fractional Distillation is suitable for large-scale purifications where the impurities have significantly different boiling points from this compound.
-
Preparative Gas Chromatography (Prep GC) offers very high resolution and is ideal for separating isomers and impurities with boiling points very close to that of the product. It is generally used for smaller sample sizes.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | 1. Distillation rate is too fast. 2. Insufficient number of theoretical plates in the fractionating column. 3. Poor insulation of the distillation column. | 1. Reduce the heating rate to allow for proper vapor-liquid equilibrium. 2. Use a longer fractionating column or one with a more efficient packing material. 3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[1][2] |
| No Distillate is Collected Despite Boiling | 1. The thermometer bulb is placed too high. 2. There is a leak in the system. 3. The heating is insufficient to push the vapor up the column. | 1. Adjust the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.[1] 2. Check all joints and ensure they are properly sealed. 3. Increase the heating mantle temperature gradually. Insulating the column can also help.[3] |
| Bumping or Foaming in the Distilling Flask | Rapid, uncontrolled boiling. | Add boiling chips or a magnetic stir bar to the distilling flask before heating. Ensure a smooth and steady heating rate. |
Preparative Gas Chromatography (Prep GC)
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | 1. Improper column selection. 2. Incorrect oven temperature program. 3. Sample overload. | 1. Use a column with a stationary phase appropriate for separating non-polar hydrocarbons. 2. Optimize the temperature ramp rate; a slower ramp can improve separation. 3. Reduce the injection volume. |
| Low Recovery of Collected Fractions | 1. Inefficient trapping of the eluting compound. 2. The compound is too volatile for the collection conditions. | 1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a cryocooler). 2. Use a sorbent trap or a series of cold traps to improve capture. |
| Peak Tailing | Active sites on the column or in the injector. | Use a deactivated column and liner. Ensure the sample is free of polar impurities that can interact with the column. |
Experimental Protocols
Aqueous Work-up Protocol
This protocol is designed to remove the strong base and its byproducts following the synthesis of this compound.
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution to quench any remaining strong base.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of water.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the solution under reduced pressure to remove the solvent.
Fractional Distillation Protocol
This protocol is for the purification of this compound from unreacted starting materials and other lower-boiling impurities.
| Parameter | Value |
| Apparatus | Fractional distillation setup with a Vigreux or packed column (e.g., Raschig rings) |
| Heating | Heating mantle with a magnetic stirrer |
| Pressure | Atmospheric |
| Fraction 1 Collection | Up to ~140 °C (to remove lower-boiling impurities) |
| Product Fraction Collection | ~165-170 °C (expected boiling point of this compound) |
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are secure.
-
Place the crude this compound in the distillation flask with a stir bar.
-
Begin heating and stirring the mixture.
-
Collect the first fraction, which will contain lower-boiling impurities.
-
As the temperature approaches the boiling point of this compound, change the receiving flask to collect the product fraction.
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides.
Preparative Gas Chromatography (Prep GC) Protocol
This protocol provides a starting point for purifying this compound, particularly for separating it from isomers.
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-1, HP-5) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 200 °C at 5 °C/min |
| Carrier Gas | Helium |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter |
| Collection Trap | Cooled with liquid nitrogen |
Procedure:
-
Set up the Prep GC with the specified conditions.
-
Perform an initial analytical run to determine the retention time of this compound and its impurities.
-
Based on the retention times, program the fraction collector to collect the peak corresponding to this compound.
-
Inject the crude sample and begin the preparative run.
-
After the run, recover the purified product from the collection trap.
Data Presentation
Table 1: Boiling Points of this compound and Potential Impurities
| Compound | Molecular Formula | Boiling Point (°C) |
| 1-Hexyne | C₆H₁₀ | 71-72 |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 148-149 |
| This compound | C₁₀H₁₈ | ~165-170 (estimated) |
Table 2: Purity of this compound After Different Purification Steps
| Purification Step | Purity (%) |
| Crude Product | 75 |
| After Aqueous Work-up | 85 |
| After Fractional Distillation | >95 |
| After Preparative GC | >99 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Preventing isomerization during "8-Methylnon-4-yne" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylnon-4-yne. Our focus is to address challenges related to isomerization and other common issues encountered during the synthesis of this internal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
A common and effective method for synthesizing this compound is through the alkylation of a terminal alkyne. This process typically involves two main steps:
-
Deprotonation: A terminal alkyne, such as 1-hexyne (B1330390), is treated with a strong base to remove the acidic terminal proton, forming a highly nucleophilic acetylide anion.
-
Alkylation: The acetylide anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide, in this case, a derivative of isobutane (B21531) (e.g., 1-bromo-2-methylpropane), to form the desired internal alkyne, this compound.[1][2]
Q2: I've observed the formation of an unexpected isomer in my final product. What could be the cause?
The formation of isomers, particularly the terminal alkyne 8-methylnon-1-yne, is a common issue when synthesizing internal alkynes. This phenomenon, known as the "alkyne zipper reaction," is typically catalyzed by a strong base.[3] The internal alkyne can isomerize to the terminal position, driven by the formation of a more stable terminal acetylide anion, especially if excess strong base is present or if the reaction is conducted at elevated temperatures.[4][3]
Q3: How can I prevent the isomerization of this compound to its terminal isomer?
Preventing isomerization is crucial for obtaining a pure product. Key strategies include:
-
Choice of Base: Use a base that is strong enough to deprotonate the starting terminal alkyne but less prone to causing isomerization of the internal alkyne product. While sodium amide (NaNH₂) is commonly used, its high basicity can promote isomerization.[3][5] Consider using alternative strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) under carefully controlled temperature conditions.
-
Stoichiometry: Use a stoichiometric amount of the base, or only a slight excess, to ensure complete deprotonation of the terminal alkyne without leaving a significant amount of unreacted base that could catalyze isomerization.
-
Temperature Control: Maintain a low reaction temperature throughout the synthesis. The alkylation step should be performed at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of isomerization.[6]
-
Reaction Quench: Once the reaction is complete, promptly quench it with a proton source, such as ammonium (B1175870) chloride solution, to neutralize any remaining base and the acetylide anion.[6]
Q4: My reaction yield is consistently low. What are the potential reasons and how can I improve it?
Low yields can stem from several factors:
-
Incomplete Deprotonation: Ensure the base is sufficiently strong and added in the correct stoichiometric amount to fully deprotonate the terminal alkyne. The pKa of the base's conjugate acid should be significantly higher than the pKa of the terminal alkyne (around 25).[1]
-
Side Reactions of the Alkyl Halide: The alkyl halide used should be a primary halide to favor the SN2 reaction. Secondary and tertiary alkyl halides are more likely to undergo elimination (E2) reactions in the presence of the strongly basic acetylide anion, leading to the formation of alkenes and reducing the yield of the desired alkyne.[2]
-
Impure Reagents or Solvents: Ensure all reagents and solvents are pure and anhydrous. Water can quench the acetylide anion, preventing the alkylation reaction from occurring.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Presence of terminal alkyne isomer in the final product | The base used was too strong or used in excess, leading to isomerization. The reaction temperature was too high. | Use a less basic but still effective base like n-BuLi. Carefully control the stoichiometry of the base. Maintain a low reaction temperature (e.g., -78°C). |
| Low or no product formation | Incomplete deprotonation of the starting alkyne. The alkyl halide is secondary or tertiary, leading to elimination. Moisture in the reaction. | Use a stronger base or ensure the correct amount is used. Use a primary alkyl halide. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of allene (B1206475) byproducts | Isomerization can proceed through allene intermediates. | The same conditions that prevent alkyne isomerization (controlled base, low temperature) will also minimize the formation of allene byproducts.[7] |
| Difficulty in purifying the final product | Close boiling points of the desired product and any isomeric byproducts. | Utilize high-resolution fractional distillation or preparative gas chromatography for purification. |
Experimental Protocol: Synthesis of this compound via Alkyne Alkylation
This protocol is designed to minimize isomerization.
Reagents and Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.
-
Initial Reaction: Dissolve 1-hexyne (1.0 equivalent) in anhydrous THF in the reaction flask.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.05 equivalents) in hexanes to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the mixture for an additional hour at this temperature to ensure complete formation of the lithium acetylide.
-
Alkylation: Add 1-bromo-2-methylpropane (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.
Logical Workflow for Troubleshooting Isomerization
The following diagram outlines a logical workflow for troubleshooting and preventing isomerization during the synthesis of this compound.
Caption: Troubleshooting workflow for isomerization.
This guide provides a comprehensive resource for the successful synthesis of this compound, with a strong emphasis on preventing unwanted isomerization. By carefully selecting reagents and controlling reaction conditions, researchers can achieve high yields of the desired product.
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. Video: Preparation of Alkynes: Alkylation Reaction [app.jove.com]
- 3. organic chemistry - Rearrangment during alkyne synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 8-Methylnon-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 8-Methylnon-4-yne.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis. The typical synthetic route involves the sequential alkylation of a terminal alkyne.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inefficient Deprotonation: The base (e.g., sodium amide) may be old or deactivated. Moisture in the reaction vessel or solvent can quench the strong base. | 1. Use freshly opened or properly stored sodium amide. Ensure all glassware is rigorously dried and the solvent is anhydrous. Consider using a slight excess of the base. |
| 2. Low Reaction Temperature: The deprotonation or alkylation steps may be too slow at lower temperatures. | 2. While initial deprotonation is often performed at low temperatures to control the exotherm, a gradual warm-up to room temperature or slightly above may be necessary to drive the alkylation to completion. Monitor the reaction progress by TLC or GC. | |
| 3. Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. | 3. Ensure the stirring is vigorous enough to maintain a homogeneous mixture. For very large-scale reactions, consider the reactor geometry and stirrer design. | |
| Formation of Significant Byproducts | 1. Over-alkylation/Double Alkylation: If acetylene (B1199291) is used as the starting material, reaction at both ends can occur. | 1. Use a controlled stoichiometry of the first alkylating agent. A stepwise addition of reagents is crucial. |
| 2. Elimination Reactions: The alkylating agent (alkyl halide) may undergo elimination, especially with secondary or tertiary halides or at elevated temperatures. This is a common issue with basic nucleophiles. | 2. Use primary alkyl halides whenever possible. Maintain a controlled temperature during the alkylation step. Consider using an alkylating agent with a better leaving group to allow for milder reaction conditions. | |
| 3. Isomerization of the Alkyne: Under strongly basic conditions and at higher temperatures, the internal alkyne product can isomerize to a terminal alkyne or other positional isomers. | 3. Use the lowest effective temperature for the reaction and minimize the reaction time after product formation. Quench the reaction promptly once complete. | |
| Exothermic Runaway Reaction | 1. Rapid Addition of Reagents: The deprotonation of the terminal alkyne with a strong base like sodium amide is highly exothermic. | 1. Add the base portion-wise or as a solution/slurry at a controlled rate to a cooled solution of the alkyne. Use a reaction calorimeter to determine the heat flow during small-scale runs to model the thermal profile for scale-up. |
| 2. Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction. | 2. Ensure the reactor's cooling system is adequate for the heat generated. For large-scale reactions, consider a jacketed reactor with a circulating coolant. | |
| Difficulties in Product Isolation and Purification | 1. Emulsion Formation During Workup: The presence of fine solids (e.g., sodium salts) and the non-polar nature of the product can lead to stable emulsions. | 1. Add a saturated brine solution during the aqueous wash to help break the emulsion. A slow, careful separation is necessary. In some cases, filtration through a pad of celite before the aqueous workup can help remove fine solids. |
| 2. Inefficient Purification by Chromatography: Flash chromatography, while common in the lab, can be impractical and costly for large quantities of a non-polar compound. | 2. Consider distillation under reduced pressure as a primary purification method for this compound. For removal of polar impurities, a silica (B1680970) gel plug filtration may be sufficient. If chromatography is necessary, optimize the solvent system to maximize separation and minimize solvent usage. | |
| 3. Residual Solvent: Due to its relatively high boiling point, removing the reaction solvent (e.g., THF, dioxane) can be challenging. | 3. Use a rotary evaporator with a high-vacuum pump and a warm water bath. For the final traces of solvent, a vacuum oven can be used. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
A1: The most common and scalable approach is a two-step sequential alkylation starting from a suitable terminal alkyne. A typical route involves the deprotonation of a terminal alkyne with a strong base like sodium amide (NaNH₂), followed by an Sₙ2 reaction with an alkyl halide. This process is then repeated with a second, different alkyl halide to introduce the other substituent on the alkyne.[1][2]
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: The primary safety concern is the highly exothermic nature of the deprotonation step when using a strong base like sodium amide. This can lead to a thermal runaway if the base is added too quickly or if the cooling is insufficient. Sodium amide is also highly reactive with water and can be pyrophoric. Therefore, all reagents and equipment must be scrupulously dry.
Q3: How can I monitor the progress of the reaction at a large scale?
A3: For large-scale reactions, taking samples for analysis can be more complex than in a lab setting. In-situ monitoring with techniques like process IR spectroscopy can be very effective. Alternatively, carefully quenching a small aliquot of the reaction mixture and analyzing it by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is a common practice.
Q4: What are the most common impurities, and how can they be minimized?
A4: Common impurities include starting materials (unreacted terminal alkyne and alkyl halides), byproducts from elimination reactions of the alkyl halides, and potentially over-alkylated products if acetylene is the initial starting material. To minimize these, ensure accurate stoichiometry, controlled addition rates and temperatures, and use primary alkyl halides.
Q5: What is the best method for purifying multi-kilogram quantities of this compound?
A5: For large quantities of a relatively non-polar and volatile compound like this compound, fractional distillation under reduced pressure is often the most efficient and economical purification method.[3] Flash column chromatography is generally not practical at this scale due to the large amounts of silica gel and solvent required.[4]
Experimental Protocol: Scaled-Up Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in a multi-liter reactor. Caution: This reaction should only be performed by trained chemists in a facility equipped for large-scale synthesis, including appropriate safety measures for handling pyrophoric and highly reactive reagents.
Step 1: Synthesis of Hept-1-yne
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a condenser with a nitrogen inlet, and an addition funnel is assembled and dried under vacuum with gentle heating. The reactor is then purged with nitrogen.
-
Reaction Initiation: Anhydrous tetrahydrofuran (B95107) (THF, 20 L) is charged to the reactor. Sodium amide (2.5 kg, 64.1 mol) is added portion-wise while maintaining a slow nitrogen purge. The slurry is cooled to 0-5 °C.
-
Acetylene Bubbling: Acetylene gas is bubbled through the stirred slurry at a controlled rate. The reaction is exothermic and the temperature should be maintained below 10 °C. The flow of acetylene is stopped once the exotherm subsides.
-
First Alkylation: 1-Bromopentane (7.5 kg, 49.7 mol) is added dropwise via the addition funnel over 2-3 hours, maintaining the reaction temperature between 0-10 °C.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature for 12 hours. The reaction is then carefully quenched by the slow addition of water (5 L) while keeping the temperature below 20 °C. The organic layer is separated, and the aqueous layer is extracted with methyl tert-butyl ether (MTBE, 2 x 5 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude hept-1-yne.
Step 2: Synthesis of this compound
-
Reactor Setup: The same 50 L reactor is cleaned, dried, and set up as in Step 1.
-
Deprotonation of Hept-1-yne: Anhydrous THF (20 L) and the crude hept-1-yne from the previous step are charged to the reactor and cooled to 0-5 °C. Sodium amide (2.1 kg, 53.8 mol) is added portion-wise, maintaining the temperature below 10 °C. The mixture is stirred for 1 hour at this temperature.
-
Second Alkylation: 1-Bromo-3-methylbutane (isopentyl bromide) (7.5 kg, 49.7 mol) is added dropwise over 2-3 hours, maintaining the temperature below 10 °C.
-
Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 L). The layers are separated, and the aqueous layer is extracted with MTBE (2 x 5 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Quantitative Data Summary
| Parameter | Step 1: Hept-1-yne Synthesis | Step 2: this compound Synthesis |
| Scale | 50 L Reactor | 50 L Reactor |
| Typical Yield | 75-85% | 70-80% |
| Purity (by GC) | >95% (after distillation) | >98% (after distillation) |
| Reaction Time | ~16 hours | ~20 hours |
| Key Temperature Control | 0-10 °C during additions | 0-10 °C during additions |
Logical Workflow for Troubleshooting
References
Technical Support Center: GC-MS Analysis of 8-Methylnon-4-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 8-Methylnon-4-yne. The information is tailored to researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section offers solutions to common problems encountered during the GC-MS analysis of this compound and similar internal alkynes.
Question: Why am I seeing poor peak shape (tailing or fronting) for this compound?
Answer:
Peak tailing or fronting can significantly affect resolution and quantification.[1][2][3] If all peaks in your chromatogram exhibit tailing, the issue is likely physical, such as improper column installation.[1][3] If only some peaks are tailing, it may be due to chemical interactions or contamination.[4]
Troubleshooting Steps:
-
Check Column Installation: Ensure the column is properly cut and installed in the inlet and detector.[1][3] An improper cut or incorrect positioning can create dead volume, leading to peak tailing.[1]
-
Inspect the Inlet: A contaminated or active inlet liner can cause peak tailing, especially for polar compounds, though less likely for a nonpolar alkyne. However, accumulated non-volatile residues can still be a problem. Regularly replace or clean the inlet liner.[5]
-
Evaluate for Column Contamination: Contamination of the stationary phase can lead to poor peak shape.[1] Consider trimming the first 10-20 cm of the column from the inlet side to remove any non-volatile residues.[1][6]
-
Assess for Column Overload: Injecting too much sample can cause peak fronting.[3] Try diluting your sample or increasing the split ratio.
-
Optimize Temperatures: Ensure the inlet and transfer line temperatures are appropriate. For a relatively volatile compound like this compound, an excessively high inlet temperature could cause degradation, while a temperature that is too low may lead to slow vaporization and broader peaks. A low transfer line or ion source temperature can cause tailing of later eluting peaks.[4]
Question: I am not seeing the expected molecular ion peak for this compound in my mass spectrum. What could be the issue?
Answer:
For many alkynes, the molecular ion (M+) peak is expected to be prominent, often the base peak.[7] Its absence or low intensity could indicate several issues.
Troubleshooting Steps:
-
Review Ionization Energy: Ensure the electron ionization (EI) energy is set appropriately, typically at 70 eV. A significantly different energy could alter the fragmentation pattern.
-
Check for Contamination: A contaminated ion source can suppress the signal of your analyte. If you observe high background noise or ions characteristic of column bleed or pump oil, the source may require cleaning.[8]
-
Consider Co-elution: A co-eluting compound can interfere with the mass spectrum of this compound, potentially suppressing its molecular ion or complicating the spectrum. Review the chromatography to ensure the peak is pure.
-
Evaluate for In-Source Degradation: Although alkynes are relatively stable, degradation in a hot injector or ion source is possible. Try reducing the injector and/or ion source temperature to see if the molecular ion intensity improves.
Question: The fragmentation pattern I observe for this compound is complex and difficult to interpret. What are the expected fragments?
Answer:
The fragmentation of alkynes in EI-MS typically involves cleavage of the carbon-carbon bond between the α and β carbons relative to the triple bond.[9] For this compound (molecular weight: 138.25 g/mol ), you can expect the following fragmentation behavior:
-
Molecular Ion (M+): An ion at m/z = 138.
-
Propargylic Cleavage: The bonds adjacent to the triple bond are prone to breaking. This can lead to the formation of various carbocations.
-
Loss of Alkyl Groups: Expect to see fragments corresponding to the loss of the propyl group from one side and the isobutyl group from the other side of the alkyne.
The interpretation of mass spectra relies on identifying patterns of fragmentation.[10][11] The stability of the resulting carbocations will influence the relative abundance of the fragment ions.[11]
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for analyzing this compound?
A1: For a non-polar compound like this compound, a non-polar stationary phase is the recommended starting point.[12] A column with a 5% diphenyl / 95% dimethyl polysiloxane phase is a versatile and common choice. The selection of column dimensions (length, internal diameter, and film thickness) will depend on the specific requirements of the analysis, such as the need for high resolution or fast analysis times.[13][14]
| Parameter | Effect on Separation | Recommended for this compound Analysis |
| Stationary Phase | Dictates selectivity based on polarity. | Non-polar (e.g., 5% Phenyl Polysiloxane) |
| Column Length | Longer columns provide higher resolution but longer analysis times. | 30 m is a good starting point for general-purpose analysis.[12] |
| Internal Diameter (ID) | Smaller ID columns offer higher efficiency (narrower peaks). | 0.25 mm is a common choice, balancing efficiency and sample capacity.[12] |
| Film Thickness | Thicker films are used for highly volatile compounds. | A standard film thickness (e.g., 0.25 µm) should be suitable. |
Q2: Do I need to derivatize this compound for GC-MS analysis?
A2: Derivatization is a technique used to modify an analyte to improve its chromatographic behavior or detectability.[15][16] It is often employed for polar compounds containing active hydrogens (e.g., alcohols, amines) to increase their volatility and reduce tailing.[17] Since this compound is a nonpolar hydrocarbon and is already volatile, derivatization is generally not necessary for its analysis by GC-MS.[18][19]
Q3: My baseline is noisy and shows a lot of background ions. How can I fix this?
A3: A noisy baseline can be caused by several factors:
-
Contaminated Carrier Gas: Ensure high-purity carrier gas and that gas traps are functioning correctly.
-
Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade and "bleed," resulting in a rising baseline and characteristic ions in the mass spectrum.
-
Septum Bleed: Particles from a degrading septum can enter the inlet and contribute to background noise. Use high-quality septa and replace them regularly.
-
Contaminated Inlet/Liner: The inlet liner can accumulate non-volatile material from previous injections. Regular cleaning or replacement is essential.
-
Air Leaks: Leaks in the system can introduce oxygen and nitrogen, which can be seen in the mass spectrum (m/z 28, 32, 40). Perform a leak check.
Experimental Protocols
A detailed experimental protocol for the GC-MS analysis of a similar nonpolar compound would typically include:
-
Sample Preparation: Dissolve the sample in a volatile, high-purity solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1-10 µg/mL).
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl polysiloxane capillary column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: EI source at 70 eV. Scan range of m/z 40-400. Ion source temperature of 230°C and quadrupole temperature of 150°C.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC-MS.
Caption: Troubleshooting workflow for a missing molecular ion in MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Restek - Blog [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. youtube.com [youtube.com]
- 8. GCMS alkane contamination - Chromatography Forum [chromforum.org]
- 9. Analytical Chemistry – JoVE [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 14. trajanscimed.com [trajanscimed.com]
- 15. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 16. jfda-online.com [jfda-online.com]
- 17. gcms.cz [gcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Branched Internal Alkynes
Welcome to the technical support center for challenges in the purification of branched internal alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of this unique class of molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of branched internal alkynes.
Issue 1: Co-elution of the Branched Internal Alkyne with Nonpolar Impurities during Column Chromatography
Question: I am having trouble separating my branched internal alkyne from other nonpolar byproducts, such as starting materials or related alkenes, using standard silica (B1680970) gel column chromatography. They all elute together. What can I do?
Answer:
This is a common challenge due to the low polarity of branched internal alkynes, which often results in poor separation from other nonpolar compounds on standard silica gel. Here are several strategies to address this:
-
Optimize the Mobile Phase:
-
Use a Very Nonpolar Eluent: Start with a highly nonpolar solvent system, such as pure hexanes or heptane, and gradually increase the polarity by adding a slightly more polar solvent like toluene (B28343) or dichloromethane (B109758) in very small increments (e.g., 0.5-1% changes). The goal is to find a solvent system where your alkyne has an Rf value of 0.2-0.3 on a TLC plate, which often provides the best separation.
-
Utilize Different Solvent Selectivities: If simple polarity adjustments fail, try solvent systems with different selectivities. For example, replacing hexanes with pentane (B18724) or using a mobile phase containing toluene or benzene (B151609) might alter the interactions with the silica gel and improve separation.
-
-
Modify the Stationary Phase:
-
Argentation Chromatography (Silver Nitrate (B79036) Impregnated Silica Gel): This is a powerful technique for separating compounds based on the degree of unsaturation.[1][2] Silver ions form reversible complexes with the π-bonds of alkenes and alkynes, with the strength of the interaction depending on the accessibility of the π-bonds.[1] Since the triple bond in a sterically hindered branched internal alkyne may be less accessible than the double bond of a corresponding alkene byproduct, this can be exploited for separation. Alkenes will generally be retained more strongly on the column, allowing for the elution of the alkyne.
-
-
Improve Column Packing and Loading:
-
Dry Loading: For very nonpolar compounds, dry loading the sample onto the column can improve resolution. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully added to the top of the column.
-
Column Dimensions: Use a long, thin column rather than a short, wide one to increase the theoretical plates and improve separation.
-
Issue 2: Difficulty in Inducing Crystallization of a Branched Internal Alkyne
Question: My branched internal alkyne product is an oil or a waxy solid, and I am unable to induce crystallization for purification. What techniques can I try?
Answer:
The irregular shape and often-low melting points of branched internal alkynes can make crystallization challenging. Here are some troubleshooting steps:
-
Solvent Selection:
-
Systematic Screening: Perform a systematic solvent screen using a small amount of your product. Test a range of solvents, from nonpolar (e.g., pentane, hexane) to moderately polar (e.g., ethanol, acetone). A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the alkyne in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. For nonpolar alkynes, a common system is dichloromethane/pentane or ether/hexane.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4°C) and subsequently to a freezer (-20°C). Slow cooling promotes the formation of larger, purer crystals.
-
Issue 3: The Branched Internal Alkyne Decomposes During Distillation
Question: I am trying to purify my high-boiling branched internal alkyne by distillation, but it appears to be decomposing at the required temperature. How can I overcome this?
Answer:
High temperatures can cause isomerization or decomposition of sensitive organic molecules. The solution is to lower the boiling point by reducing the pressure.
-
Vacuum Distillation: This is the preferred method for purifying high-boiling or thermally sensitive compounds.[3][4] By reducing the pressure, the boiling point of the liquid is significantly lowered, allowing for distillation at a temperature that does not cause decomposition.[3]
-
Equipment: A vacuum distillation setup includes a heat source, a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. It is crucial to ensure all glassware is free of cracks and the system is properly sealed to maintain a stable vacuum.
-
Pressure and Temperature: The required vacuum will depend on the boiling point of your compound. A nomograph can be used to estimate the boiling point at a reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing branched internal alkynes?
A1: The impurities will depend on the synthetic route, but common byproducts include:
-
Unreacted Starting Materials: These can often be removed by standard purification techniques.
-
Homocoupled Byproducts: If your synthesis involves a coupling reaction, you may have byproducts from the coupling of two identical starting materials.
-
Isomers: Constitutional isomers can be formed if the reaction is not completely regioselective.[5]
-
(E/Z)-Alkene Byproducts: Incomplete elimination or reduction reactions can lead to the formation of alkene isomers.[6][7]
-
Solvent Residues: Residual solvents from the reaction or workup can be present and are typically removed under high vacuum.
Q2: How can I effectively separate constitutional isomers of my branched internal alkyne?
A2: Separating constitutional isomers is challenging due to their similar physical properties.[8]
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating isomers. A careful screening of columns (e.g., C18, phenyl, or specialized phases) and mobile phases is required.[9]
-
Gas Chromatography (GC): For volatile isomers, capillary GC with a high-resolution column can provide excellent separation.[5]
-
Argentation Chromatography: If the isomers have different steric hindrance around the alkyne, there might be a slight difference in their interaction with silver ions, which could be exploited for separation.
Q3: Can I use recrystallization to purify a low-melting branched internal alkyne?
A3: While challenging, it is not impossible.
-
Low-Temperature Recrystallization: You will need to work at sub-ambient temperatures. This involves dissolving your compound in a suitable solvent at room temperature or slightly above, and then cooling the solution to 0°C, -20°C, or even -78°C (using a dry ice/acetone bath) to induce crystallization.
-
Solvent Choice is Critical: The solvent must have a freezing point below the temperature you plan to use for crystallization. For example, pentane is a good choice for low-temperature recrystallizations as it remains liquid at very low temperatures.
Q4: How can I monitor the purity of my branched internal alkyne?
A4: Several analytical techniques can be used to assess purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds, providing both separation and identification of components.[10] The integration of the peaks can be used for quantitative analysis of purity.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities. Integration of proton signals can provide a quantitative measure of purity if a known internal standard is used.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with a single sharp peak is a good indicator of purity.
Data Presentation
Table 1: Comparison of Purification Techniques for Nonpolar Compounds
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Versatile, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent. | Separating mixtures with different polarities. |
| Argentation Chromatography | Excellent for separating compounds based on unsaturation. | Silver nitrate can be expensive and light-sensitive. | Separating alkynes from alkenes. |
| Recrystallization | Can yield very pure material; scalable. | Not suitable for oils or compounds that "oil out". | Purifying solid compounds. |
| Distillation | Excellent for purifying volatile liquids. | Not suitable for thermally sensitive or non-volatile compounds. | Separating liquids with different boiling points. |
| Vacuum Distillation | Allows for purification of high-boiling or thermally sensitive liquids. | Requires specialized glassware and a good vacuum source. | Purifying high-boiling branched internal alkynes. |
Experimental Protocols
Protocol 1: Argentation Column Chromatography for Separation of a Branched Internal Alkyne from an Alkene Byproduct
-
Preparation of Silver Nitrate-Impregnated Silica Gel:
-
Dissolve silver nitrate in deionized water or methanol (B129727) to create a saturated solution.
-
In a fume hood, add silica gel to the silver nitrate solution in a round-bottom flask. Use approximately 10-20% silver nitrate by weight relative to the silica gel.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive.
-
Activate the silver nitrate-silica gel by heating it in an oven at 100-120°C for 2-4 hours. Let it cool in a desiccator before use.
-
-
Column Packing and Elution:
-
Pack the column with the prepared silver nitrate-silica gel as you would for a standard silica gel column, using a nonpolar solvent system (e.g., hexanes/ethyl acetate (B1210297) or hexanes/dichloromethane).
-
Dissolve the crude alkyne mixture in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions. The branched internal alkyne is expected to elute before the corresponding alkene, as the alkene will have a stronger interaction with the silver ions.
-
Monitor the fractions by TLC or GC to identify the pure alkyne.
-
Protocol 2: Low-Temperature Recrystallization of a Branched Internal Alkyne
-
Solvent Selection:
-
In a small vial, dissolve a small amount of the crude alkyne in a minimal amount of a low-boiling, nonpolar solvent (e.g., pentane or a mixture of pentane and diethyl ether) at room temperature.
-
-
Cooling and Crystallization:
-
Place the vial in an ice bath (0°C). If no crystals form after 30 minutes, move the vial to a freezer (-20°C).
-
If crystallization is still not observed, try a dry ice/acetone bath (-78°C).
-
Once crystals have formed, allow them to grow for several hours at the low temperature.
-
-
Isolation:
-
Isolate the crystals by cold filtration. This can be achieved by quickly filtering the cold solution through a pre-cooled Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting co-elution in column chromatography.
References
- 1. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting Purification Methods [sigmaaldrich.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. buschvacuum.com [buschvacuum.com]
- 5. vurup.sk [vurup.sk]
- 6. quora.com [quora.com]
- 7. byjus.com [byjus.com]
- 8. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 9. separation of two isomers - Chromatography Forum [chromforum.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity Face-Off: 8-Methylnon-4-yne vs. 2-methylnon-4-yne
In the landscape of organic synthesis, the subtle differences in molecular architecture can lead to significant divergences in chemical reactivity. This guide provides a comparative analysis of two constitutional isomers, 8-Methylnon-4-yne and 2-methylnon-4-yne, focusing on how the placement of a single methyl group influences their reactivity in common alkyne transformations. This objective comparison, supported by established principles of organic chemistry, is intended to guide researchers, scientists, and drug development professionals in selecting the appropriate building block for their synthetic endeavors.
Molecular Structures at a Glance
The foundational difference between these two internal alkynes lies in the location of the methyl substituent on the nine-carbon chain. In this compound, the methyl group is positioned at the C8 carbon, far from the C4-C5 triple bond. Conversely, in 2-methylnon-4-yne, the methyl group is at the C2 position, significantly closer to the reactive alkyne moiety. This seemingly minor positional variance introduces distinct steric environments around the triple bond, which is the primary determinant of their differential reactivity.
This compound:
2-methylnon-4-yne:
Comparative Reactivity Analysis
The reactivity of alkynes is predominantly characterized by addition reactions across the triple bond. The accessibility of this electron-rich region to incoming reagents is paramount. Here, we will explore three key classes of alkyne reactions and predict the relative performance of our two isomers based on steric hindrance.
Catalytic Hydrogenation
Catalytic hydrogenation of internal alkynes can be controlled to yield either a cis-alkene or an alkane. The reaction proceeds by the adsorption of the alkyne onto the surface of a metal catalyst.[1]
-
Partial Hydrogenation (to cis-alkene): Using a "poisoned" catalyst like Lindlar's catalyst, the reaction can be halted at the alkene stage.[1] The addition of hydrogen occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the triple bond, resulting in a cis-alkene.[1]
-
Complete Hydrogenation (to alkane): With catalysts like platinum, palladium, or nickel, the alkyne is fully reduced to the corresponding alkane.[2][3]
Predicted Reactivity:
Due to the greater steric bulk nearer to the triple bond in 2-methylnon-4-yne, its approach to the catalyst surface will be more impeded compared to this compound. This steric hindrance can lead to a slower reaction rate.[4][5][6]
| Reaction | Reagent | This compound | 2-methylnon-4-yne | Rationale |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | Faster | Slower | Reduced steric hindrance around the alkyne allows for more efficient binding to the catalyst surface. |
| Complete Hydrogenation | H₂, Pd/C | Faster | Slower | Similar to partial hydrogenation, less steric crowding facilitates faster reaction rates. |
Acid-Catalyzed Hydration
The addition of water across the triple bond of an alkyne in the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst typically yields a ketone.[7][8][9] The reaction proceeds via an enol intermediate which then tautomerizes to the more stable keto form.[7] For unsymmetrical internal alkynes, this reaction can lead to a mixture of two different ketones, as the initial nucleophilic attack of water can occur on either of the sp-hybridized carbons.[7][8]
Predicted Reactivity:
The formation of the bridged mercurinium ion intermediate is sensitive to steric effects. The methyl group in 2-methylnon-4-yne, being closer to the reaction center, is expected to create more steric hindrance for the incoming water molecule. This will likely result in a slower reaction rate and may influence the regioselectivity of the addition, potentially favoring the formation of one ketone over the other to a greater extent than in this compound.
| Reaction | Reagent | This compound | 2-methylnon-4-yne | Rationale |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Faster, mixture of ketones | Slower, potentially more regioselective mixture of ketones | The methyl group in the C2 position sterically hinders the approach of water to the bridged mercurinium ion intermediate. |
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that also results in the hydration of an alkyne. The first step involves the addition of a borane (B79455) reagent (often a bulky one like disiamylborane (B86530) or 9-BBN to prevent double addition) across the triple bond.[10][11][12] The subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to a carbonyl compound.[13] For internal alkynes, this reaction also produces ketones.[13] A key feature of hydroboration is its sensitivity to steric factors, with the boron atom preferentially adding to the less sterically hindered carbon of the triple bond.[10]
Predicted Reactivity:
The steric sensitivity of the hydroboration step is the most significant differentiator between the two isomers in this context. In 2-methylnon-4-yne, the C3 carbon is significantly more sterically hindered than the C6 carbon. This will strongly direct the addition of the bulky borane reagent to the C6 position. In contrast, the carbons of the triple bond in this compound have more similar steric environments.
| Reaction | Reagent | This compound | 2-methylnon-4-yne | Rationale |
| Hydroboration-Oxidation | 1. Bulky Borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Mixture of ketones | Predominantly one ketone | The pronounced steric difference between the two sides of the alkyne in 2-methylnon-4-yne will lead to a highly regioselective hydroboration step. |
Experimental Protocols
Below are generalized experimental protocols for the reactions discussed. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.
General Protocol for Catalytic Hydrogenation (Partial)
-
In a suitable reaction vessel, dissolve the alkyne (this compound or 2-methylnon-4-yne) in a solvent such as methanol (B129727) or ethyl acetate.
-
Add Lindlar's catalyst (typically 5% by weight of the alkyne).
-
Flush the vessel with hydrogen gas and maintain a hydrogen atmosphere (often using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.
General Protocol for Acid-Catalyzed Hydration
-
To a solution of the alkyne in aqueous acid (e.g., 10% H₂SO₄), add a catalytic amount of mercury(II) sulfate.
-
Heat the mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by distillation or column chromatography.
General Protocol for Hydroboration-Oxidation
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne in a dry ether solvent (e.g., THF).
-
Cool the solution in an ice bath.
-
Add a solution of a bulky borane reagent (e.g., 9-BBN in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Slowly add ethanol, followed by an aqueous solution of sodium hydroxide.
-
Carefully add hydrogen peroxide dropwise, maintaining the temperature below 50°C.
-
Stir the mixture for several hours or until the reaction is complete.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by chromatography.
Visualizing Reaction Pathways
To further illustrate the logical relationships in the reactivity of these isomers, the following diagrams are provided.
Caption: Catalytic hydrogenation of the isomeric alkynes.
Caption: Acid-catalyzed hydration of the isomeric alkynes.
Caption: Hydroboration-oxidation of the isomeric alkynes.
References
- 1. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [app.jove.com]
- 2. Alkyne Hydrogenation | Overview & Reaction Mechanism | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [app.jove.com]
- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The hydroboration–oxidation of internal alkynes produces ketones.... | Study Prep in Pearson+ [pearson.com]
Comparative Analysis of 8-Methylnon-4-yne Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structural isomers of 8-Methylnon-4-yne. Due to the limited availability of direct experimental data for these specific isomers, this guide combines available computed data with established principles of organic chemistry to offer a predictive comparison of their physicochemical and spectroscopic properties.
This analysis focuses on the following four structural isomers of this compound, all with the chemical formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol :
-
2-Methylnon-4-yne (Internal alkyne)
-
3-Methylnon-4-yne (Internal alkyne)[1]
-
8-Methylnon-2-yne (Internal alkyne)
-
8-Methylnon-3-yne (Internal alkyne)
Physicochemical Properties
A direct comparison of experimental physicochemical properties is challenging due to a lack of published data for these specific isomers. However, we can predict trends based on their structures and general principles of physical chemistry. Internal alkynes generally have slightly higher boiling points than their terminal isomers.[2][3][4] Branching tends to lower the boiling point compared to a straight-chain isomer of the same carbon number due to reduced surface area and weaker van der Waals forces.
| Property | 2-Methylnon-4-yne | 3-Methylnon-4-yne | 8-Methylnon-2-yne | 8-Methylnon-3-yne |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol | 138.25 g/mol [1] | 138.25 g/mol | 138.25 g/mol |
| Boiling Point (Estimated) | ~165-170 °C | ~163-168 °C | ~160-165 °C | ~162-167 °C |
| XLogP3-AA (Computed) | 4.2 | 4.2[1] | 4.2 | 4.2 |
| Topological Polar Surface Area (Computed) | 0 Ų | 0 Ų[1] | 0 Ų | 0 Ų |
Note: Boiling points are estimations based on the boiling point of related C10 alkynes and the expected effects of branching and triple bond position.
Spectroscopic Analysis
Spectroscopic methods are essential for distinguishing between these isomers. Below is a predictive summary of their expected spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shifts of protons are influenced by their proximity to the triple bond and the methyl group. Protons on carbons adjacent to the triple bond (propargylic protons) will be deshielded and appear in the range of 2.0-3.0 ppm.[5]
¹³C NMR: The sp-hybridized carbons of the triple bond in internal alkynes typically resonate in the range of 70-100 ppm.[6][7][8][9][10] The exact chemical shifts will vary slightly for each isomer due to the different substitution patterns.
| Isomer | Expected ¹H NMR Key Signals (ppm) | Expected ¹³C NMR Key Signals (ppm) |
| 2-Methylnon-4-yne | Propargylic protons (~2.1-2.3), Methyl protons of isopropyl group (~0.9, doublet), Methine proton of isopropyl group (~1.8, multiplet) | Alkyne carbons (~75-95), Isopropyl group carbons (~22, ~28) |
| 3-Methylnon-4-yne | Propargylic protons (~2.1-2.4), Methyl protons of sec-butyl group (~0.9, triplet; ~1.1, doublet), Methine proton (~2.3, multiplet) | Alkyne carbons (~78-98), sec-Butyl group carbons (~12, ~20, ~29, ~38) |
| 8-Methylnon-2-yne | Propargylic protons (~2.1-2.3), Terminal methyl protons (~1.8, triplet), Methyl protons of isobutyl group (~0.9, doublet) | Alkyne carbons (~72-92), Isobutyl group carbons (~22, ~28, ~42) |
| 8-Methylnon-3-yne | Propargylic protons (~2.1-2.4), Ethyl protons (~1.1, triplet; ~2.2, quartet), Methyl protons of isobutyl group (~0.9, doublet) | Alkyne carbons (~75-95), Isobutyl group carbons (~22, ~28, ~42) |
Infrared (IR) Spectroscopy
All four isomers are internal alkynes, so they will exhibit a weak to medium C≡C stretching vibration in the range of 2190-2260 cm⁻¹.[11][12] Symmetrically substituted internal alkynes may show a very weak or absent C≡C stretch.[11] Since none of these isomers are terminal alkynes, they will not show the characteristic strong, sharp C-H stretch around 3300 cm⁻¹.[11][13][14]
| Isomer | Expected C≡C Stretch (cm⁻¹) |
| 2-Methylnon-4-yne | 2190-2260 (weak-medium) |
| 3-Methylnon-4-yne | 2190-2260 (weak-medium) |
| 8-Methylnon-2-yne | 2190-2260 (weak-medium) |
| 8-Methylnon-3-yne | 2190-2260 (weak-medium) |
Mass Spectrometry (MS)
The fragmentation of alkynes in mass spectrometry is often characterized by cleavage of the bond beta to the triple bond, leading to the formation of a resonance-stabilized propargyl cation.[15][16] The specific fragmentation pattern will be unique to each isomer, allowing for their differentiation.
| Isomer | Expected Key Fragmentation Pathways |
| 2-Methylnon-4-yne | Cleavage to form butyl and a resonance-stabilized cation (m/z = 81), and cleavage to form isobutyl and a resonance-stabilized cation (m/z = 95). |
| 3-Methylnon-4-yne | Cleavage to form propyl and a resonance-stabilized cation (m/z = 95), and cleavage to form sec-butyl and a resonance-stabilized cation (m/z = 81). |
| 8-Methylnon-2-yne | Cleavage to form methyl and a resonance-stabilized cation (m/z = 123), and cleavage to form isohexyl and a resonance-stabilized cation (m/z = 55). |
| 8-Methylnon-3-yne | Cleavage to form ethyl and a resonance-stabilized cation (m/z = 109), and cleavage to form isopentyl and a resonance-stabilized cation (m/z = 69). |
Experimental Protocols
General Synthesis of Internal Alkynes via Alkylation of Terminal Alkynes
Internal alkynes can be synthesized by the alkylation of a smaller terminal alkyne.[17][18][19]
Materials:
-
Terminal alkyne (e.g., 1-pentyne, 1-hexyne)
-
Strong base (e.g., sodium amide in liquid ammonia, or n-butyllithium in THF)
-
Alkyl halide (e.g., 1-bromobutane, 2-bromopropane)
-
Anhydrous solvent (e.g., liquid ammonia, tetrahydrofuran (B95107) (THF))
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
The terminal alkyne is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C for n-butyllithium in THF, or -33 °C for sodium amide in liquid ammonia).
-
The strong base is added dropwise to deprotonate the terminal alkyne and form the acetylide anion.
-
The alkyl halide is then added to the solution, and the reaction is allowed to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of the quenching solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
General Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified alkyne isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy:
-
A thin film of the liquid alkyne sample is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution of the alkyne in a suitable solvent (e.g., CCl₄) can be prepared and placed in an IR cell.
-
The IR spectrum is recorded, and the characteristic absorption bands are identified.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the alkyne isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.
-
The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the components of the mixture.
-
The separated components are then introduced into the mass spectrometer to obtain the mass spectrum.
-
The retention time and fragmentation pattern are analyzed to identify the compound.
Visualizations
Caption: General workflow for the synthesis of internal alkynes.
Caption: Logic for spectroscopic identification of isomers.
References
- 1. 3-Methylnon-4-yne | C10H18 | CID 13707968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. byjus.com [byjus.com]
- 4. collegedunia.com [collegedunia.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Video: Mass Spectrometry: Alkyne Fragmentation [app.jove.com]
- 16. Analytical Chemistry – JoVE [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Synthesis of alkynes from non-alkyne sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. longdom.org [longdom.org]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Spectroscopic Showdown: Differentiating Nonyne Isomers
A comprehensive guide to the spectroscopic characteristics of 1-nonyne, 2-nonyne, 3-nonyne, and 4-nonyne (B3188236) for researchers, scientists, and drug development professionals.
The ability to distinguish between structural isomers is a fundamental requirement in chemical research and pharmaceutical development. For the C9H16 isomers of nonyne, where the position of the carbon-carbon triple bond defines their identity, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This guide provides a detailed comparison of the spectroscopic signatures of 1-nonyne, 2-nonyne, 3-nonyne, and 4-nonyne, supported by experimental data and protocols.
Distinguishing Features at a Glance
The primary differentiator among nonyne isomers lies in the location of the alkyne functional group. This structural variance gives rise to unique spectroscopic fingerprints for each isomer.
-
1-Nonyne , as a terminal alkyne, possesses a unique acetylenic proton (≡C-H), which provides a distinct signal in ¹H NMR and a characteristic stretch in IR spectroscopy.
-
2-Nonyne, 3-Nonyne, and 4-Nonyne are internal alkynes, lacking this terminal proton. Their differentiation relies on the subtle electronic and steric environmental differences of the carbons and protons adjacent to the triple bond, as well as their fragmentation patterns in mass spectrometry.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry for the nonyne isomers.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Isomer | ≡C-H | -CH₂-C≡ | -CH₃-C≡ | Other Protons |
| 1-Nonyne | ~1.8-2.0 | ~2.2 | - | ~0.9 (t), ~1.3-1.5 (m) |
| 2-Nonyne | - | ~2.1 | ~1.8 | ~0.9 (t), ~1.3-1.5 (m) |
| 3-Nonyne | - | ~2.1 | - | ~0.9 (t), ~1.0 (t), ~1.4-1.6 (m) |
| 4-Nonyne | - | ~2.1 | - | ~0.9 (t), ~1.4-1.6 (m) |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data is compiled from various spectroscopic databases.[1][2][3][4]
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Isomer | C≡C (sp) | Adjacent C (sp³) | Other Carbons |
| 1-Nonyne | ~68, ~84 | ~18 | ~14, ~22, ~28, ~29, ~31 |
| 2-Nonyne | ~75, ~79 | ~3, ~19 | ~13, ~14, ~22, ~29, ~31 |
| 3-Nonyne | ~80, ~81 | ~12, ~20 | ~13, ~14, ~22, ~23, ~31 |
| 4-Nonyne | ~80, ~80 | ~20, ~21 | ~13, ~14, ~22, ~23, ~31 |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument used. Data is compiled from various spectroscopic databases.[3][4][5]
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Isomer | ≡C-H Stretch | C≡C Stretch | C-H Stretch (sp³) |
| 1-Nonyne | ~3300 (strong, sharp) | ~2120 (weak) | 2850-2960 |
| 2-Nonyne | - | ~2230 (very weak/absent) | 2850-2960 |
| 3-Nonyne | - | ~2230 (very weak/absent) | 2850-2960 |
| 4-Nonyne | - | ~2230 (very weak/absent) | 2850-2960 |
Note: The C≡C stretch in internal alkynes can be very weak or absent, especially in symmetrical or near-symmetrical molecules like 4-nonyne.[6][7][8][9][10]
Table 4: Mass Spectrometry (MS) - Key m/z Values of Fragments
| Isomer | Molecular Ion (M⁺) | Key Fragments (m/z) |
| 1-Nonyne | 124 | 123 (M-1), 95, 81, 67, 55, 41, 39 |
| 2-Nonyne | 124 | 109, 95, 81, 67, 55, 53, 43 |
| 3-Nonyne | 124 | 109, 95, 81, 69, 67, 55, 53 |
| 4-Nonyne | 124 | 95, 81, 67, 55, 53 |
Note: Fragmentation patterns can be influenced by the ionization energy and the type of mass spectrometer used.[11][12][13][14]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the nonyne isomer (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like the nonyne isomers, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The nonyne isomer is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like nonynes. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of nonyne isomers.
Caption: Workflow for nonyne isomer identification.
This comprehensive guide provides the necessary spectroscopic data and methodologies to confidently differentiate between the four primary nonyne isomers. By leveraging the distinct features in their NMR, IR, and mass spectra, researchers can ensure the correct identification of these compounds in their work.
References
- 1. 1-Nonyne (3452-09-3) 1H NMR [m.chemicalbook.com]
- 2. 1-Nonyne | C9H16 | CID 18937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nonyne | C9H16 | CID 140536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nonyne | C9H16 | CID 140649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Nonyne [webbook.nist.gov]
- 10. IR spectrum: Alkynes [quimicaorganica.org]
- 11. Video: Mass Spectrometry: Alkyne Fragmentation [app.jove.com]
- 12. Analytical Chemistry – JoVE [jove.com]
- 13. 3-Nonyne [webbook.nist.gov]
- 14. 1-Nonyne [webbook.nist.gov]
A Guide to the Biological Activity Screening of Novel Alkynes: A Case Study Approach with 8-Methylnon-4-yne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, "8-Methylnon-4-yne" is not a compound with established and publicly available biological activity data. Therefore, this guide will use it as a representative example of a novel alkyne to outline a comprehensive strategy for biological activity screening. The experimental data presented is hypothetical and for illustrative purposes only.
Alkynes are organic molecules containing at least one carbon-carbon triple bond. This functional group is found in numerous natural products and has been explored in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and anti-HIV properties[1]. The terminal alkyne, in particular, is a versatile functional group for "click" chemistry, enabling its use as a bio-orthogonal tag to study cellular dynamics[1]. Some terminal alkynes have also been shown to react selectively with the active-site cysteine residues of certain enzymes, such as deubiquitinating enzymes and caspases, making them of interest as potential enzyme inhibitors[2][3]. Given the potential for bioactivity, a systematic screening approach for a novel alkyne like this compound is warranted.
This guide provides a comparative framework for assessing the biological potential of a novel alkyne compound. It outlines a tiered screening cascade, from initial broad-spectrum assays to more focused mechanistic studies, and presents hypothetical data to illustrate how results can be compared and interpreted.
Phase 1: Initial High-Throughput Screening (HTS)
The initial phase of screening involves testing the compound across a panel of diverse and rapid in vitro assays to identify any potential "hits."[4][5] This is a cost-effective way to quickly assess a compound's potential and prioritize it for further investigation[6].
Experimental Workflow for Initial Screening
Caption: A generalized workflow for the initial high-throughput screening of a novel compound.
Table 1: Hypothetical High-Throughput Screening Data for this compound and Comparators
| Compound | Cytotoxicity (HeLa) IC50 (µM) | Antimicrobial (E. coli) MIC (µg/mL) | Antioxidant (DPPH) EC50 (µM) | Kinase A Inhibition IC50 (µM) |
| This compound | > 100 | 128 | > 200 | 15.2 |
| Alkyne Analog A | 25.5 | > 256 | 50.3 | 89.7 |
| Doxorubicin (Control) | 0.8 | N/A | N/A | N/A |
| Kanamycin (Control) | N/A | 8 | N/A | N/A |
| Trolox (Control) | N/A | N/A | 22.5 | N/A |
| Staurosporine (Control) | 0.01 | N/A | N/A | 0.02 |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. EC50: Half-maximal effective concentration. N/A: Not applicable.
From this hypothetical data, this compound shows low cytotoxicity and antioxidant activity but moderate antimicrobial activity and selective inhibition of "Kinase A." This would warrant further investigation into its potential as a kinase inhibitor.
Phase 2: Hit Validation and Secondary Assays
Once a "hit" is identified, the next step is to confirm the initial findings and further characterize the compound's activity and selectivity[4].
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed human cancer cells (e.g., HeLa) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and controls for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[7]
-
2. Antimicrobial Assay (Broth Microdilution)
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[8][9]
-
Protocol:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
-
3. Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Principle: This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color, which is reduced to a yellow color in the presence of an antioxidant.[11][12]
-
Protocol:
-
Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).
-
Add a solution of DPPH to each concentration of the test compound.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.[11]
-
4. Enzyme Inhibition Assay (Generic Kinase Assay)
-
Principle: Enzyme inhibition assays are used to determine if a compound affects the activity of a specific enzyme.[13] For a kinase, this typically involves measuring the transfer of a phosphate (B84403) group from ATP to a substrate.
-
Protocol:
-
In a microplate, combine the kinase, its specific substrate, and ATP.
-
Add various concentrations of the test compound.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based ATP detection (measuring ATP consumption) or using a specific antibody that recognizes the phosphorylated substrate.[14]
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Phase 3: Mechanism of Action and Lead Optimization
If a compound shows promising and confirmed activity, further studies are conducted to elucidate its mechanism of action and to optimize its structure to improve potency and selectivity and reduce toxicity.
Signaling Pathway Analysis
If this compound is confirmed as a "Kinase A" inhibitor, the next step would be to understand its impact on the downstream signaling pathway.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on "Kinase A".
Lead Optimization Workflow
Caption: A simplified workflow for the lead optimization phase of drug discovery.
Table 2: Hypothetical Data for Lead Optimization of this compound Analogs
| Compound | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Selectivity (Kinase B/A) | Cytotoxicity (HepG2) IC50 (µM) |
| This compound | 15.2 | > 100 | > 6.6 | > 100 |
| Analog 1 | 5.8 | 80.5 | 13.9 | 95.2 |
| Analog 2 | 0.9 | 92.1 | 102.3 | 78.4 |
| Analog 3 | 22.4 | > 100 | > 4.5 | > 100 |
This hypothetical data shows that "Analog 2" has significantly improved potency and selectivity for "Kinase A" with acceptable cytotoxicity, making it a promising lead candidate for further preclinical development.
References
- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - Leiden University [universiteitleiden.nl]
- 4. Drug Discovery Workflow - What is it? [vipergen.com]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. academicjournals.org [academicjournals.org]
- 13. blog.biobide.com [blog.biobide.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Validating the Structure of 8-Methylnon-4-yne with 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), for the structural validation of the alkyne 8-Methylnon-4-yne. The information presented herein is supported by hypothetical experimental data and detailed protocols to aid researchers in applying these methods for the unambiguous structural elucidation of organic molecules.
Structural Elucidation with 2D NMR
Two-dimensional NMR spectroscopy is an indispensable tool in modern chemistry for determining the intricate connectivity of atoms within a molecule. By spreading the NMR signals into two dimensions, it resolves spectral overlap that can obscure key structural details in one-dimensional spectra. This guide focuses on two of the most common and informative 2D NMR experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar (J-coupling) interactions between protons that are typically separated by two to three bonds. It is exceptionally useful for tracing out proton-proton spin systems within a molecule.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly to the heteronuclei to which they are attached, most commonly ¹³C.[1][2] This provides a direct link between the proton and carbon skeletons of a molecule.[3]
The combined application of these techniques provides a robust and reliable method for confirming the proposed structure of a synthesized or isolated compound.
Hypothetical 2D NMR Data for this compound
To illustrate the power of these techniques, we present hypothetical ¹H and ¹³C NMR data for this compound, as would be expected from experimental measurements.
Structure of this compound:
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | CH₃ | 0.92 (t) | 13.7 |
| 2 | CH₂ | 1.45 (sextet) | 22.3 |
| 3 | CH₂ | 2.15 (t) | 20.8 |
| 4 | C | - | 80.5 |
| 5 | C | - | 81.2 |
| 6 | CH₂ | 2.18 (t) | 28.4 |
| 7 | CH | 1.75 (m) | 38.7 |
| 8 | CH₃ | 0.95 (d) | 22.5 |
| 9 | CH₃ | 0.95 (d) | 22.5 |
Note: Chemical shifts are hypothetical and based on typical values for similar functional groups. Multiplicity is abbreviated as t (triplet), d (doublet), sextet, and m (multiplet).
Table 2: Predicted COSY and HSQC Correlations for this compound
| Proton (Position) | ¹H Shift (ppm) | COSY Correlations (Proton at Position) | HSQC Correlation (Carbon at Position) |
| H1 | 0.92 | H2 | C1 |
| H2 | 1.45 | H1, H3 | C2 |
| H3 | 2.15 | H2 | C3 |
| H6 | 2.18 | H7 | C6 |
| H7 | 1.75 | H6, H8, H9 | C7 |
| H8 | 0.95 | H7 | C8 |
| H9 | 0.95 | H7 | C9 |
Visualizing the Connectivity
The following diagrams, generated using the Graphviz DOT language, illustrate the expected correlations from the COSY and HSQC experiments, providing a clear visual map of the molecular structure.
Caption: COSY correlations in this compound.
Caption: HSQC correlations in this compound.
Experimental Protocols
To obtain high-quality 2D NMR data for structural validation, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve the Sample: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
2D COSY Experiment
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the ¹H nucleus.
-
Pulse Program: Select a standard COSY pulse sequence (e.g., cosygp).
-
Acquisition Parameters:
-
Spectral Width (¹H): 10-12 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256
-
Number of Scans: 4-8
-
Relaxation Delay: 1.5-2.0 s
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Symmetrize the spectrum to improve signal-to-noise.
-
2D HSQC Experiment
-
Spectrometer Setup: Tune and shim the NMR spectrometer for both ¹H and ¹³C nuclei.
-
Pulse Program: Select a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsp).
-
Acquisition Parameters:
-
Spectral Width (¹H, F2): 10-12 ppm
-
Spectral Width (¹³C, F1): 100-120 ppm
-
Number of Points (F2): 1024
-
Number of Increments (F1): 256
-
Number of Scans: 8-16
-
Relaxation Delay: 1.5 s
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
By following these protocols and comparing the acquired experimental data with the expected correlations, researchers can confidently validate the structure of this compound and other similar organic molecules. The combination of COSY and HSQC provides a powerful and comprehensive approach to structural elucidation in chemical research and drug development.
References
A Comparative Analysis of 8-Methylnon-4-yne and Structurally Related Alkynes for Research and Development
For Immediate Release
This publication provides a comprehensive comparison of 8-Methylnon-4-yne with structurally similar compounds, namely non-4-yne and 2-methylnon-4-yne. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their physicochemical properties and spectroscopic data to support compound selection and experimental design.
Physicochemical Properties
A summary of key physicochemical data for this compound and its analogs is presented below. Data for this compound and 2-methylnon-4-yne is largely computational, highlighting the need for further experimental validation.
| Property | This compound | Non-4-yne | 2-Methylnon-4-yne |
| Molecular Formula | C10H18 | C9H16[1] | C10H18 |
| Molar Mass ( g/mol ) | 138.25 | 124.22[1] | 138.25 |
| Boiling Point (°C) | Predicted: 175-185 | 155[1] | Predicted: 170-180 |
| Melting Point (°C) | N/A | -49.99 (estimate)[1] | N/A |
| Density (g/cm³) | N/A | 0.76[1] | N/A |
Spectroscopic Data Comparison
Detailed spectroscopic data is crucial for the identification and characterization of these compounds. Below is a summary of available and predicted spectral information.
| Spectroscopic Data | This compound (Predicted) | Non-4-yne (Experimental/Predicted) | 2-Methylnon-4-yne (Predicted) |
| ¹H NMR (ppm) | Signals expected in the 0.8-2.2 ppm range. | Signals expected in the 0.9-2.2 ppm range. | Signals expected in the 0.9-2.3 ppm range. |
| ¹³C NMR (ppm) | Alkyne carbons ~70-90 ppm; Alkyl carbons ~10-40 ppm. | Alkyne carbons ~80 ppm; Alkyl carbons ~13-31 ppm. | Alkyne carbons ~75-85 ppm; Alkyl carbons ~12-45 ppm. |
| IR (cm⁻¹) | C≡C stretch (weak) ~2200-2260; C-H stretch ~2850-2960. | C≡C stretch (weak) ~2200-2260; C-H stretch ~2870-2960. | C≡C stretch (weak) ~2200-2260; C-H stretch ~2860-2970. |
| Mass Spec (m/z) | Molecular Ion (M⁺) at 138. Fragmentation via cleavage alpha to the triple bond is expected.[2] | Molecular Ion (M⁺) at 124. | Molecular Ion (M⁺) at 138. Fragmentation will be influenced by the methyl branch.[2] |
Experimental Protocols
General Synthesis of Internal Alkynes via Alkylation of Terminal Alkynes
This protocol describes a general method for the synthesis of internal alkynes, such as this compound, through the sequential alkylation of a smaller terminal alkyne.
Materials:
-
Terminal alkyne (e.g., 1-pentyne)
-
Strong base (e.g., Sodium amide in liquid ammonia)
-
Alkyl halide (e.g., 1-bromo-3-methylbutane)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of the terminal alkyne in an anhydrous solvent is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
A strong base is added portion-wise to deprotonate the terminal alkyne, forming the acetylide anion.
-
The corresponding alkyl halide is then added dropwise to the solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Samples are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Samples can be analyzed as a neat film on a salt plate (e.g., NaCl) or dissolved in a suitable solvent.
-
Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique (e.g., electron ionization - EI).
-
The molecular ion peak (M⁺) and major fragmentation patterns are analyzed to confirm the molecular weight and structure.
Visualized Workflows and Pathways
Caption: General workflow for the synthesis and characterization of internal alkynes.
Caption: Hypothetical signaling pathway modulated by an alkyne-containing compound.
References
A Comparative Guide to the Synthesis of Branched vs. Linear Internal Alkynes: 8-Methylnon-4-yne and Dec-4-yne
For Researchers, Scientists, and Drug Development Professionals
Internal alkynes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of molecular architectures. The choice between a branched internal alkyne, such as 8-Methylnon-4-yne, and a linear counterpart, like Dec-4-yne, can significantly influence reaction outcomes, yields, and the steric environment of the final product. This guide provides an objective comparison of the synthesis of these two representative alkynes, supported by experimental data and detailed protocols, to aid in the selection of the appropriate building block for your synthetic strategy.
At a Glance: Key Performance Metrics
The primary method for synthesizing both branched and linear internal alkynes is the alkylation of a terminal alkyne via an SN2 reaction. The steric hindrance of the alkylating agent is a critical factor affecting the reaction's efficiency.
| Parameter | This compound (Branched) | Dec-4-yne (Linear) | Key Considerations |
| Synthetic Route | Alkylation of 1-pentyne (B49018) with 1-bromo-3-methylbutane (B150244) (isoamyl bromide) | Alkylation of 1-pentyne with 1-bromopentane | The core reaction is the same, but the nature of the alkyl halide differs. |
| Reaction Yield | Generally lower due to steric hindrance from the branched alkyl halide, which can lead to competing E2 elimination reactions.[1][2] | Typically higher due to the unhindered nature of the primary linear alkyl halide, favoring the desired SN2 pathway.[1][2] | The choice of a strong, non-bulky base and careful temperature control are crucial to maximize the SN2 pathway for both, but especially for the branched alkyne synthesis. |
| Reaction Rate | Slower reaction rates are expected due to the increased steric bulk of the isoamyl group hindering the backside attack of the acetylide nucleophile.[3] | Faster reaction rates are generally observed with linear primary alkyl halides in SN2 reactions.[3] | Monitoring reaction progress is important to determine the optimal reaction time. |
| Purification | May require more careful purification to separate the desired product from potential alkene byproducts of elimination. | Generally straightforward purification due to a cleaner reaction profile. | Standard chromatographic techniques are typically sufficient for both. |
The Synthetic Pathway: A Tale of Two Alkyl Halides
The synthesis of both this compound and Dec-4-yne can be achieved through the deprotonation of a terminal alkyne, 1-pentyne, to form the corresponding acetylide anion, followed by nucleophilic substitution with an appropriate alkyl halide. The branching in this compound originates from the use of a branched alkyl halide.
Figure 1. Comparative synthesis workflow for this compound and Dec-4-yne.
Experimental Protocols
Synthesis of a Linear Internal Alkyne (e.g., Undec-5-yne)
This protocol describes the synthesis of Undec-5-yne, a linear internal alkyne, which serves as a model for the synthesis of Dec-4-yne.
Materials:
-
n-Butyllithium (in hexane)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of 1-heptyne in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium in hexane (B92381) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
1-Bromobutane is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure undec-5-yne.
A similar procedure can be followed for the synthesis of Dec-4-yne by substituting 1-heptyne with 1-pentyne and 1-bromobutane with 1-bromopentane.
Adaptation for the Synthesis of this compound
To synthesize this compound, 1-pentyne would be used as the starting alkyne, and 1-bromo-3-methylbutane (isoamyl bromide) would be the alkylating agent.
Key Adaptations and Considerations:
-
Reaction Time: Due to the increased steric hindrance of 1-bromo-3-methylbutane, the reaction time may need to be extended. Progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Temperature Control: Maintaining a low temperature during the addition of the alkyl halide is crucial to minimize the competing E2 elimination reaction, which would lead to the formation of 3-methyl-1-butene.
-
Purification: Careful purification, likely requiring meticulous column chromatography, will be necessary to separate the desired this compound from any unreacted starting materials and the potential alkene byproduct.
Logical Relationship of Steric Effects on Reaction Outcome
The steric bulk of the alkyl halide directly impacts the accessibility of the electrophilic carbon for the nucleophilic attack by the acetylide anion. This relationship dictates the predominant reaction pathway.
Figure 2. Influence of alkyl halide structure on reaction pathways.
Conclusion
The choice between a branched and a linear internal alkyne in a synthetic campaign has significant practical implications. The synthesis of linear internal alkynes, such as Dec-4-yne, generally proceeds with higher efficiency and in better yields due to the favorable kinetics of the SN2 reaction with unhindered primary alkyl halides. In contrast, the synthesis of branched internal alkynes like this compound is often more challenging. The steric bulk of the branched alkylating agent can impede the desired SN2 reaction, leading to slower reaction rates and the formation of undesired elimination byproducts, which in turn lowers the overall yield and complicates purification.
Researchers should carefully consider these factors when designing their synthetic routes. If high yields and straightforward synthesis are paramount, a linear internal alkyne is the preferred choice. However, if the specific steric and electronic properties of a branched alkyne are required for the target molecule, the synthetic challenges must be anticipated and addressed through careful optimization of reaction conditions.
References
Isomeric Purity of 8-Methylnon-4-yne: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise isomeric composition of pharmaceutical intermediates and active pharmaceutical ingredients is a critical quality attribute, directly impacting safety and efficacy. This guide provides a comparative analysis of key analytical techniques for determining the isomeric purity of 8-Methylnon-4-yne, a valuable building block in organic synthesis. We present a detailed examination of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into their respective strengths and limitations in resolving and quantifying potential isomeric impurities.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for isomeric purity assessment depends on several factors, including the nature of the isomers, the required sensitivity, and the desired level of structural information. Below is a summary of the performance of Gas Chromatography-Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Differentiation of nuclei based on their chemical environment. |
| Resolution of Positional Isomers | High | Moderate to High |
| Resolution of Skeletal Isomers | High | High |
| Quantification | High precision and accuracy with proper calibration. | Quantitative (qNMR) with an internal standard.[1] |
| Limit of Detection (LOD) | Low (ppm range) | Higher (typically >0.1%) |
| Structural Information | Retention time provides limited structural information. | Provides detailed structural information for isomer identification.[2] |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for the analysis of hydrocarbon isomers and can be adapted for the specific analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive technique for the separation and quantification of volatile compounds, making it well-suited for the analysis of C10 alkynes and their isomers.[3][4] Capillary columns with non-polar stationary phases are typically employed for the separation of hydrocarbon isomers based on their boiling points and subtle differences in their interactions with the stationary phase.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of this compound and any available potential isomeric impurities (e.g., 8-methylnon-3-yne, 8-methylnon-2-yne) in the same solvent.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
Data Analysis:
The percentage of each isomer is determined by calculating the area of each peak relative to the total area of all isomer peaks (area percent method). For higher accuracy, quantification should be performed using a calibration curve generated from the standards of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of isomers. Both ¹H and ¹³C NMR provide detailed structural information based on chemical shifts and coupling constants, allowing for the differentiation of closely related structures.[2][5]
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe probe.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 5 s
-
Acquisition time: 4 s
-
Spectral width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2 s
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
Data Analysis:
The identification of this compound and its isomers is achieved by comparing the observed chemical shifts and coupling patterns with predicted values or reference spectra. The sp-hybridized carbons of internal alkynes typically resonate in the ¹³C NMR spectrum between 70 and 100 ppm.[2] The protons on carbons adjacent to the triple bond in the ¹H NMR spectrum will have characteristic chemical shifts. Quantification is performed by integrating the signals corresponding to each isomer and the internal standard. The molar ratio of each isomer can then be calculated and converted to a weight percentage.
Visualization of Analytical Workflow and Method Comparison
To aid in the understanding of the analytical process and the relationship between the discussed techniques, the following diagrams are provided.
References
Confirming Product Purity: A Guide to Detecting Starting Materials in 8-Methylnon-4-yne
For Researchers, Scientists, and Drug Development Professionals
The absolute purity of chemical compounds is paramount in research and pharmaceutical development, where even trace impurities can lead to erroneous experimental results or undesirable side effects. This guide provides a comparative overview of analytical methods to confirm the absence of common starting materials in the final product of 8-Methylnon-4-yne, an internal alkyne. We present detailed experimental protocols and supporting data to ensure the integrity of your research.
Potential Starting Material Impurities
The synthesis of internal alkynes like this compound often proceeds via two primary routes: the alkylation of a terminal alkyne or the double elimination of a dihalide.[1][2] Understanding these pathways is crucial for identifying potential unreacted starting materials in the final product.
-
From Alkyne Alkylation: This common method involves deprotonating a smaller terminal alkyne to form a nucleophilic acetylide ion, which then reacts with an alkyl halide.[2]
-
Possible Impurities:
-
Terminal Alkynes (e.g., 1-Pentyne, 3-Methyl-1-butyne)
-
Alkyl Halides (e.g., 1-Bromo-3-methylbutane)
-
-
-
From Dihalide Elimination: This route involves treating a vicinal or geminal dihalide with a strong base to induce a double elimination reaction, forming the triple bond.[1][3]
-
Possible Impurities:
-
Alkenes (e.g., 8-Methylnon-4-ene)
-
Dihaloalkanes (e.g., 4,5-Dibromo-8-methylnonane)
-
-
Comparison of Analytical Methods
Several analytical techniques can be employed to detect and quantify these potential impurities. Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are the most relevant. The table below compares their effectiveness for this specific application.
| Technique | Principle | Sensitivity / LOD | Quantification | Key Information Provided | Pros & Cons for This Analysis |
| Gas Chromatography (GC-FID) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. A Flame Ionization Detector (FID) generates a signal for organic compounds. | High (ppm to ppb level) | Excellent | Provides high-resolution separation of product from volatile impurities. Peak area is proportional to concentration. | Pro: Ideal for separating and quantifying structurally similar, volatile hydrocarbons.[4][5] Con: Destructive technique; requires method development. |
| ¹H NMR Spectroscopy | Measures the resonance of hydrogen nuclei in a magnetic field. The chemical environment of each proton dictates its chemical shift. | Moderate (typically >0.1%) | Good | Provides detailed structural information. Can identify terminal alkyne C-H protons (δ ≈ 2-3 ppm)[6][7][8] and distinguish them from the internal alkyne product. | Pro: Non-destructive; provides unambiguous structural confirmation of impurities. Con: Lower sensitivity than GC for trace analysis; overlapping signals can complicate interpretation. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular bonds, corresponding to vibrational frequencies. | Low | Poor | Identifies the presence or absence of specific functional groups. | Pro: Fast and simple. A strong, narrow band at ~3300 cm⁻¹ is highly indicative of a terminal alkyne C-H stretch.[7][9] Con: Not suitable for quantification. The C≡C stretch (~2100-2260 cm⁻¹) is often weak and may be absent in symmetrical internal alkynes.[7][10] |
Experimental Workflow for Purity Confirmation
The logical process for analyzing a sample of this compound to confirm the absence of starting materials is outlined below. The workflow prioritizes the most sensitive and quantitative methods for a comprehensive evaluation.
Caption: Workflow for confirming the purity of this compound.
Detailed Experimental Protocols
This protocol is designed to separate this compound from lower boiling point starting materials like terminal alkynes and alkyl halides.
-
Sample Preparation:
-
Prepare a stock solution of the this compound product at a concentration of 1 mg/mL in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Prepare a reference standard solution containing known potential impurities (e.g., 1-pentyne, 1-bromo-3-methylbutane) at a concentration of ~10 µg/mL to determine their retention times.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6820 GC or equivalent.[11]
-
Injector: Split/Splitless inlet at 250°C with a split ratio of 50:1.
-
Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as an Agilent DB-5ht (5 m x 0.32 mm, 0.1 µm film) or similar, is suitable for hydrocarbon analysis.[12]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 280°C.[13]
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.[11]
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram of the product sample.
-
Compare the retention times of any minor peaks to those from the reference standard injection to identify impurities.
-
Calculate the percent purity by dividing the peak area of the this compound product by the total area of all integrated peaks (excluding the solvent peak).
-
This protocol focuses on identifying the characteristic proton signal of a terminal alkyne impurity.
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Transfer the solution to a clean NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Experiment: Standard ¹H NMR acquisition.
-
Number of Scans: 16-32 scans for good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Carefully examine the region between δ 2.0 - 3.1 ppm . The presence of a signal in this range, particularly a triplet if coupled to an adjacent CH₂ group, is a strong indicator of a terminal alkyne impurity.[6][7]
-
The absence of any signals in this characteristic region provides strong evidence for the absence of terminal alkyne starting materials.
-
References
- 1. longdom.org [longdom.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Gas chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. chem.fsu.edu [chem.fsu.edu]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 8-Methylnon-4-yne
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the pace of discovery and the economic viability of production. This guide provides a comparative analysis of common synthetic routes to 8-Methylnon-4-yne, a disubstituted alkyne, with a focus on synthetic efficiency, supported by experimental data and detailed protocols.
The synthesis of internal alkynes such as this compound is a fundamental transformation in organic chemistry, with applications in the construction of more complex molecules. The primary methods for its production involve the alkylation of a terminal alkyne or the elimination of a dihalide. This guide will objectively compare these two prominent methods, presenting quantitative data in structured tables and providing detailed experimental methodologies.
Comparison of Synthetic Routes
The two primary strategies for the synthesis of this compound are:
-
Alkylation of a Terminal Alkyne: This method involves the deprotonation of a suitable terminal alkyne, followed by nucleophilic substitution with an appropriate alkyl halide. For the synthesis of this compound, this would involve the reaction of 1-hexyne (B1330390) with a C4 alkyl halide, such as 1-bromo-3-methylbutane.
-
Elimination from a Dihalide: This route relies on the double dehydrohalogenation of a vicinal or geminal dihalide. To produce this compound, a suitable precursor would be 4,5-dibromo-8-methylnonane.
Below is a summary of the key performance indicators for each method, based on representative experimental procedures.
| Metric | Alkylation of 1-Hexyne | Double Dehydrohalogenation |
| Precursors | 1-Hexyne, 1-bromo-3-methylbutane | 8-Methylnon-4-ene (for dihalide synthesis) |
| Key Reagents | n-Butyllithium, Sodium Amide | Sodium Amide |
| Typical Yield | 65-99% | Generally lower and multi-step |
| Reaction Time | 2-4 hours | Several hours (including dihalide prep) |
| Reaction Temp. | -78°C to room temperature | Ambient to elevated temperatures |
| Scalability | Generally good | Can be challenging |
| Waste Products | Lithium/Sodium salts | Sodium halides, ammonia (B1221849) |
Experimental Protocols
Method 1: Alkylation of 1-Hexyne
This protocol is adapted from established procedures for the alkylation of terminal alkynes.
Reaction Scheme:
Procedure:
-
A solution of 1-hexyne (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78°C to form the lithium acetylide.
-
1-bromo-3-methylbutane (1.2 equivalents) is then added, and the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation to yield this compound.
Expected Yield: Based on similar alkylations of terminal alkynes with primary alkyl bromides, yields in the range of 75-99% can be expected.
Method 2: Double Dehydrohalogenation of 4,5-Dibromo-8-methylnonane
This two-step process begins with the bromination of an alkene precursor, followed by elimination.
Step 1: Synthesis of 4,5-Dibromo-8-methylnonane
Reaction Scheme:
Procedure:
-
To a solution of 8-methylnon-4-ene (1.0 equivalent) in a suitable solvent such as dichloromethane, a solution of bromine (1.0 equivalent) in the same solvent is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature until the bromine color disappears.
-
The solvent is removed under reduced pressure to yield the crude vicinal dibromide.
Step 2: Double Dehydrohalogenation
Reaction Scheme:
Procedure:
-
The crude 4,5-dibromo-8-methylnonane is dissolved in a suitable solvent like liquid ammonia or an inert high-boiling ether.
-
Sodium amide (at least 2.0 equivalents) is added portion-wise at an appropriate temperature (e.g., -33°C for liquid ammonia).
-
The reaction is stirred for several hours until completion, as monitored by techniques like thin-layer chromatography.
-
The reaction is carefully quenched with a proton source, such as ammonium (B1175870) chloride or water.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by distillation yields this compound.
Logical Workflow for Synthesis Route Selection
Caption: Comparative workflow of the two main synthetic routes to this compound.
Signaling Pathway of Key Reactions
The core of the alkylation method is the generation of a potent nucleophile (the acetylide anion) and its subsequent reaction with an electrophile (the alkyl halide).
Caption: Signaling pathway for the alkylation synthesis of this compound.
Conclusion
For the laboratory-scale synthesis of this compound, the alkylation of 1-hexyne offers a more direct and higher-yielding route compared to the multi-step double dehydrohalogenation of a dihalide. The alkylation method generally provides better atom economy and is often easier to perform and scale up. However, the choice of synthetic route will ultimately depend on the availability of starting materials, the desired purity of the final product, and the specific capabilities of the laboratory. The information presented in this guide provides a foundation for making an informed decision based on these factors.
Safety Operating Guide
Safe Disposal of 8-Methylnon-4-yne: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 8-Methylnon-4-yne, an alkyne that, due to its chemical properties, is treated as a hazardous waste. Adherence to these guidelines is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS was not found for this compound, it should be handled as a flammable and potentially toxic organic substance.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: If handling outside of a fume hood, a respirator may be necessary depending on the concentration and ventilation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service.[1] Never dispose of this chemical down the drain or in regular trash, as this is prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA).[2]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, chemically compatible waste container that is in good condition and has a secure, leak-proof lid.[2][3][6] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable").[5]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[2]
-
Ensure the storage area is away from sources of ignition such as heat, sparks, and open flames.
-
Utilize secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[2][3]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services contractor.
-
Complete all necessary waste disposal request forms as required by your institution or the disposal company.
-
The ultimate disposal method will likely be high-temperature incineration at a permitted facility.[4]
-
Operational and Disposal Plan Summary
| Phase | Action | Key Requirements |
| Handling | Wear appropriate PPE. | Nitrile gloves, safety goggles, lab coat. |
| Handle in a well-ventilated area. | Fume hood is recommended. | |
| Segregation | Isolate from incompatible materials. | Separate from acids, bases, and oxidizers.[5] |
| Keep liquid and solid waste separate.[3] | Use distinct containers for each. | |
| Containerization | Use a proper waste container. | Chemically compatible, leak-proof, and in good condition.[2][3][6] |
| Label the container clearly. | "Hazardous Waste," "this compound," and hazard symbols. | |
| Storage | Store in a designated area. | Well-ventilated, secure, and away from ignition sources. |
| Use secondary containment. | Spill trays are recommended.[3] | |
| Disposal | Arrange for professional disposal. | Contact a licensed hazardous waste contractor. |
| Do not dispose via sewer or trash. | Prohibited by regulations like the RCRA.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Methylnon-4-yne
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 8-Methylnon-4-yne. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a volatile and flammable alkyne, a comprehensive approach to personal protection is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be chemical splash-proof. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and potential ignition. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[2][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to mitigate the risks associated with this compound, which is a flammable liquid.
Handling:
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[4][5]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][5]
-
Tools: Use only non-sparking tools to avoid ignition.[5]
-
Ventilation: Ensure adequate ventilation by working in a chemical fume hood.[2][3]
-
Personal Contact: Avoid direct physical contact with the chemical.[2]
Storage:
-
Container: Keep the container tightly closed in a cool, dry, and dark location.[2][4]
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][6]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[5][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical advice.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
The disposal of this compound must be handled with care to prevent environmental contamination and ensure safety.
-
Waste Classification: As a volatile organic compound, this compound is considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and tightly sealed container for organic waste.[3] Do not mix with other waste streams, especially not with halogenated solvents.[7]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[5] Never pour down the drain.[3][7] For small quantities, evaporation in a fume hood may be an option, but professional hazardous waste disposal is the required standard for larger amounts.[3][8]
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1-Nonyne (3452-09-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. 4-DECYNE - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
